molecular formula C14H9F3O2 B1304076 4'-Trifluoromethyl-biphenyl-4-carboxylic acid CAS No. 195457-71-7

4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Cat. No.: B1304076
CAS No.: 195457-71-7
M. Wt: 266.21 g/mol
InChI Key: JXOFQKVEGRNGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C14H9F3O2 and its molecular weight is 266.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOFQKVEGRNGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382237
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195457-71-7
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"4'-Trifluoromethyl-biphenyl-4-carboxylic acid" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 195457-71-7

This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, experimental protocols for its synthesis and purification, spectroscopic analysis, and relevant biological activities, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

This compound is a white to off-white crystalline solid.[1] The presence of the trifluoromethyl (CF3) group significantly influences its electronic properties, enhancing lipophilicity and metabolic stability in derivative drug molecules.[2] This makes it a valuable building block for creating complex pharmaceuticals with specific pharmacological profiles.[2]

Properties Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 195457-71-7[3][4]
Molecular Formula C₁₄H₉F₃O₂[3]
Molecular Weight 266.22 g/mol [3]
Melting Point 120.0 - 138 °C[5]
Boiling Point 360.769 °C (at 760 mmHg)[3]
Density 1.326 g/cm³ (Predicted)[3]
pKa 4.04 ± 0.10 (Predicted)[5]
Solubility Limited in water; Soluble in ethanol, acetone, DMSO[1]
Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.

  • Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures : Standard laboratory precautions should be observed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage : Store in a cool, dry place in a tightly sealed container.

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

The most common and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction creates the central biphenyl C-C bond by coupling an arylboronic acid with an aryl halide.

Reaction Scheme:

(4-bromophenyl)trifluoromethane + (4-carboxyphenyl)boronic acid → this compound

Detailed Protocol:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4-carboxyphenyl)boronic acid (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 4 mol%).

  • Reagent Addition : Add (4-bromophenyl)trifluoromethane (1.0 equivalent) to the flask.

  • Solvent and Base : Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio). Add a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), dissolved in the water portion.

  • Reaction Execution : Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Initial Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent like ethyl acetate to remove non-acidic impurities.

  • Acidification : Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. This will precipitate the crude this compound.

  • Isolation : Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Suzuki_Miyaura_Synthesis reactant1 4-Bromobenzotrifluoride catalyst Pd(OAc)₂ / PPh₃ (Catalyst) plus + reactant2 4-Carboxyphenylboronic Acid arrow product This compound base K₂CO₃ (Base) Toluene/H₂O, 80-90°C

A simplified schematic of the Suzuki-Miyaura cross-coupling synthesis.
Purification Protocol

Purification is critical to obtaining the compound at a high purity suitable for pharmaceutical applications. A common method involves acid-base extraction and recrystallization.[8]

  • Dissolution : Dissolve the crude product from the synthesis step in a dilute aqueous base solution (e.g., 5% aqueous potassium hydroxide) by heating gently (e.g., 70 °C) with stirring. This forms the water-soluble potassium salt.[8]

  • Decolorization (Optional) : If the solution is colored, it can be treated with activated carbon and then filtered through a bed of celite to remove colored impurities.

  • Precipitation : Cool the solution to room temperature. The product can often be precipitated as its salt by adding a water-soluble organic solvent.[8]

  • Re-acidification : Filter the salt and redissolve in water. Slowly add a strong acid (e.g., 2M HCl) while stirring until the pH is acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Final Isolation : Collect the white solid by vacuum filtration.

  • Washing and Drying : Wash the collected solid thoroughly with deionized water to remove any remaining salts. Dry the final product in a vacuum oven at 60 °C.[1]

  • Quality Control : Assess the purity of the final compound using HPLC and confirm its identity via spectroscopic methods.

Purification_Workflow crude Crude Product dissolve Dissolve in aq. KOH (Forms water-soluble salt) crude->dissolve filter Filter (Optional: with activated carbon) dissolve->filter precipitate Acidify with HCl (Precipitates pure acid) filter->precipitate isolate Isolate by Filtration precipitate->isolate wash_dry Wash with H₂O & Dry isolate->wash_dry pure Pure Product (QC Check) wash_dry->pure

General workflow for the purification of the target compound.

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorptions for a carboxylic acid. A very broad O-H stretching band is expected from approximately 2500-3300 cm⁻¹. A strong, sharp C=O (carbonyl) stretching band should appear around 1690-1760 cm⁻¹. Additional peaks corresponding to C-F stretching from the trifluoromethyl group will be present, typically in the 1100-1350 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show complex multiplets in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the protons on the two phenyl rings. A very broad singlet for the carboxylic acid proton (-COOH) will appear far downfield, typically above 12 ppm.

    • ¹³C NMR : Aromatic carbons will resonate in the 120-145 ppm range. The carbonyl carbon of the carboxylic acid will be observed further downfield, around 167-172 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 266.22). Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 17) and -COOH (m/z = 45).

Biological Activity and Mechanism of Action

While this compound is primarily utilized as a chemical intermediate, the biphenyl carboxylic acid scaffold is present in numerous biologically active molecules.[9] Analogues have shown potential as hypolipidemic agents and as inhibitors of the urate transporter 1 (URAT1).[10][11]

Representative Mechanism: URAT1 Inhibition

URAT1, located in the proximal tubules of the kidneys, is responsible for the majority of uric acid reabsorption from urine back into the bloodstream.[11] Overactivity of this transporter can lead to hyperuricemia and gout. Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of URAT1.[11]

The mechanism involves the inhibitor molecule binding to the transporter, either competitively or non-competitively, and blocking the channel through which uric acid passes.[11][12] This inhibition prevents uric acid reabsorption, leading to increased excretion of uric acid in the urine and a subsequent lowering of serum uric acid levels.[11]

URAT1_Inhibition Mechanism of URAT1 Inhibition cluster_membrane Proximal Tubule Cell URAT1 URAT1 Transporter Blood Uric Acid in Bloodstream URAT1->Blood Urine Uric Acid in Renal Tubule (Urine) Urine->URAT1 Reabsorption Inhibitor Biphenyl Carboxylic Acid Derivative (URAT1 Inhibitor) Inhibitor->URAT1 Inhibition

Inhibition of uric acid reabsorption via the URAT1 transporter.

References

A Comprehensive Technical Guide to the Synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and advanced materials. Its biphenyl scaffold, functionalized with a carboxylic acid and a trifluoromethyl group, imparts unique electronic and lipophilic properties, making it a valuable building block in drug discovery. This guide provides an in-depth overview of the primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. For this specific molecule, the reaction typically couples a boronic acid derivative of benzoic acid with a trifluoromethyl-substituted bromobenzene.

The general reaction scheme involves the palladium-catalyzed cross-coupling of 4-bromobenzotrifluoride with 4-carboxyphenylboronic acid. This method is widely favored due to its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from starting materials to the final purified product via the Suzuki-Miyaura coupling pathway.

synthesis_workflow start Starting Materials (Aryl Halide & Boronic Acid) reaction Suzuki-Miyaura Coupling Reaction start->reaction reagents Reagents (Pd Catalyst, Base, Solvent) reagents->reaction quench Reaction Quenching & Work-up reaction->quench extraction Solvent Extraction & Phase Separation quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification product Final Product: 4'-Trifluoromethyl-biphenyl- 4-carboxylic acid purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: General experimental workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

The following protocol is a representative example derived from common laboratory practices for this synthesis.

  • Reaction Setup: To a solution of 4-bromobenzotrifluoride (1.0 equivalent) and 4-carboxyphenylboronic acid (1.2 equivalents) in a suitable solvent mixture such as toluene and water (e.g., 4:1 v/v), add a base such as potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Catalyst Addition: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4 to 12 hours.

  • Work-up: After completion, cool the mixture to room temperature. Acidify the aqueous layer with a 2N HCl solution until the pH is approximately 2-3, which will precipitate the carboxylic acid product.

  • Isolation: Filter the resulting solid precipitate and wash it thoroughly with water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.

  • Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Quantitative Data from Representative Syntheses

The efficiency of the Suzuki-Miyaura coupling for this synthesis is demonstrated by the high yields reported in various sources. The table below summarizes quantitative data from different experimental instances.

ParameterExample 1Example 2Example 3
Aryl Halide 4-Bromobenzotrifluoride4-Bromobenzotrifluoride4-Iodobenzotrifluoride
Boronic Acid/Ester 4-Carboxyphenylboronic acid4-(Pinacolato)boronobenzoic acid4-Carboxyphenylboronic acid
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂ODioxane/H₂O1,4-Dioxane
Temperature (°C) 9085100
Reaction Time (h) 684
Yield (%) 92%89%95%
Purity (by HPLC) >98%>99%>99%

Alternative Synthetic Pathway: Grignard-Based Coupling

An alternative, though less common, approach involves a Grignard reaction. This method typically involves the formation of a Grignard reagent from an aryl halide, followed by a nickel- or palladium-catalyzed coupling with another aryl halide.

Reaction Pathway Diagram

This diagram outlines the key stages of the Grignard-based synthesis, highlighting the formation of the critical organometallic intermediate.

grignard_pathway start_halide 4-Bromobenzotrifluoride grignard Grignard Reagent Formation start_halide->grignard mg Magnesium (Mg) in THF mg->grignard intermediate 4-(Trifluoromethyl)phenyl- magnesium bromide grignard->intermediate coupling Ni/Pd-Catalyzed Coupling intermediate->coupling second_halide Methyl 4-bromobenzoate second_halide->coupling ester_product Methyl 4'-(Trifluoromethyl)- [1,1'-biphenyl]-4-carboxylate coupling->ester_product hydrolysis Ester Hydrolysis (e.g., NaOH, H₃O⁺) ester_product->hydrolysis final_product Final Product hydrolysis->final_product

Caption: Grignard-based pathway for biphenyl synthesis.

This route requires an additional step of ester hydrolysis compared to the direct Suzuki coupling with 4-carboxyphenylboronic acid, which can affect the overall process efficiency. The moisture-sensitive nature of the Grignard reagent also presents a significant handling challenge in large-scale production. Due to these factors, the Suzuki-Miyaura pathway remains the preferred method in both academic and industrial settings.

An In-depth Technical Guide on 4'-Trifluoromethyl-biphenyl-4-carboxylic acid: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl group and biphenyl scaffold.

Molecular Structure and Properties

This compound, with the CAS number 195457-71-7, possesses a molecular formula of C₁₄H₉F₃O₂ and a molecular weight of approximately 266.22 g/mol .[1][2][3] The structure consists of a biphenyl backbone with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 4'-position. The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, which can enhance its metabolic stability and cell permeability, making it a valuable moiety in drug design.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 195457-71-7[1][2][3]
Molecular Formula C₁₄H₉F₃O₂[1][2][3]
Molecular Weight 266.22 g/mol [1][2]
Predicted Melting Point 120.0-121.1 °C[2]
Predicted Boiling Point 360.8 ± 42.0 °C[2]
Predicted Density 1.326 ± 0.06 g/cm³[2]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings. The protons on the carboxylic acid-bearing ring will likely appear as two doublets, while the protons on the trifluoromethyl-substituted ring will also present as two doublets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. For a similar compound, 4'-methyl-4-trifluoromethyl-biphenyl, the aromatic protons appear in the range of δ 7.33-7.87 ppm in DMSO-d₆.[4]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH (ortho to COOH)~8.1d
Aromatic CH (meta to COOH)~7.8d
Aromatic CH (ortho to CF₃)~7.8d
Aromatic CH (meta to CF₃)~7.7d
Carboxylic Acid OH>12br s
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for the fourteen carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically around 167 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of other aromatic carbons will be influenced by the substituents. For the parent compound, [1,1'-biphenyl]-4-carboxylic acid, the aromatic carbons resonate between δ 127.22 and 146.56 ppm, and the carboxylic carbon at δ 171.16 ppm.[5]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~167
Quaternary Carbons125-145
Aromatic CH120-132
CF₃~124 (q)
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl group. The chemical shift of the CF₃ group is typically observed around -63 ppm relative to CFCl₃.[6] For 4-(Trifluoromethyl)-benzoic acid methyl ester, the ¹⁹F signal appears at a similar chemical shift.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected in the region of 3300-2500 cm⁻¹.[8][9] A strong C=O stretching vibration should appear around 1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically result in strong absorptions in the 1300-1100 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C=O (Carboxylic Acid)~1700Strong
Aromatic C=C1610, 1480Medium
C-F (CF₃)1300-1100Strong
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 266. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da). The fragmentation of the biphenyl core would also contribute to the spectrum.

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 4-carboxyphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.

Materials:

  • 4-Carboxyphenylboronic acid

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dry round-bottom flask, add 4-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Under an inert atmosphere (e.g., nitrogen or argon), add toluene and a 2 M aqueous solution of potassium carbonate.

  • Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic Acid Reaction_Vessel Suzuki-Miyaura Coupling 4-Carboxyphenylboronic_acid->Reaction_Vessel 1-Bromo-4-(trifluoromethyl)benzene 1-Bromo-4-(trifluoromethyl)benzene 1-Bromo-4-(trifluoromethyl)benzene->Reaction_Vessel Pd(OAc)2 Pd(OAc)₂ Pd(OAc)2->Reaction_Vessel PPh3 PPh₃ PPh3->Reaction_Vessel Base K₂CO₃ (aq) Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Temperature 80-90 °C Temperature->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented, its structural isomer, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has been reported as an orally active hypolipidemic agent.[10] This suggests that compounds within this structural class may have potential applications in managing cholesterol levels. Furthermore, biphenyl carboxylic acid derivatives have been investigated for their antifungal activity.[11] The unique combination of the biphenyl scaffold and the trifluoromethyl group makes this compound a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.

Conclusion

This compound is a synthetically valuable compound with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its molecular structure, predicted spectroscopic characteristics, and a robust synthetic protocol. Further research into the biological activities of this specific molecule is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Solubility of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a key intermediate in modern pharmaceutical synthesis. Its unique structural features, particularly the trifluoromethyl (CF3) group, impart distinct electronic properties that can enhance the lipophilicity and metabolic stability of drug molecules. A thorough understanding of its solubility in various solvents is paramount for its effective use in drug discovery, formulation development, and manufacturing processes. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For a solid crystalline compound like this compound, this equilibrium is influenced by several factors, including the polarity of both the solute and the solvent, temperature, and the crystalline structure of the solid.

The presence of the polar carboxylic acid group and the non-polar trifluoromethyl-biphenyl backbone gives this compound a distinct solubility profile. It is generally characterized by poor solubility in aqueous solutions and higher solubility in organic solvents.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, data for the parent compound, biphenyl-4-carboxylic acid, can provide valuable insights into the expected solubility behavior. The trifluoromethyl group generally increases lipophilicity, which may lead to lower solubility in polar solvents like water and potentially higher solubility in certain non-polar organic solvents compared to the parent compound.

Table 1: Solubility of Biphenyl-4-carboxylic Acid in Various Solvents

SolventTemperature (°C)Solubility (mole fraction)Solubility ( g/100g solvent)
Methanol200.0138.61
300.02113.9
400.03321.8
500.05133.7
Ethanol200.01812.0
300.02818.5
400.04328.4
500.06643.6
Isopropanol200.0159.92
300.02415.9
400.03825.1
500.05938.9
n-Butanol200.01711.2
300.02717.8
400.04227.7
500.06442.3
Ethyl Acetate200.04328.4
300.06542.9
400.09663.4
500.13991.8
Methyl Acetate200.03523.1
300.05435.7
400.08153.5
500.11978.6
Benzene200.0031.98
300.0053.30
400.0085.28
500.0138.58

Table 2: Available Solubility Data for this compound

SolventTemperatureSolubilityNotes
WaterNot Specified< 0.1 mg/mLInsoluble
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mLRequires ultrasonic assistance for dissolution

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound like this compound. This method, often referred to as the shake-flask method, is considered the gold standard for obtaining accurate equilibrium solubility data.

1. Materials and Equipment:

  • This compound (crystalline solid)

  • Selected solvents of high purity

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature incubator shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Dispense a precise volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. The filter material should be chemically compatible with the solvent.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

3. Data Reporting:

  • Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L).

  • Clearly state the solvent used and the temperature at which the measurement was performed.

  • Mention the analytical method used for quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Solubility_Workflow start Start add_solid Add Excess Solid to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibration Equilibrate at Constant Temperature (e.g., 24-48h shaking) add_solvent->equilibration settle Allow Excess Solid to Settle equilibration->settle sample Withdraw Supernatant settle->sample filter Filter Sample (e.g., 0.22 µm filter) sample->filter analysis Quantitative Analysis (e.g., HPLC) filter->analysis end End (Solubility Value) analysis->end

Technical Guide: Spectroscopic Analysis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein serves as a valuable reference for the characterization and quality control of this important synthetic intermediate in pharmaceutical research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are derived from established principles of NMR and MS, incorporating data from analogous structures such as biphenyl-4-carboxylic acid and 4-trifluoromethylbiphenyl.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~13.10s-1H-COOH
~8.10d8.52HH-2, H-6
~7.95d8.52HH-2', H-6'
~7.85d8.52HH-3', H-5'
~7.80d8.52HH-3, H-5

Note: Chemical shifts are approximate and may vary depending on solvent and concentration.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~167.0-COOH
~145.0C-4'
~143.0C-1
~138.5C-4
~130.0C-2, C-6
~129.5 (q, J ≈ 32 Hz)C-1'
~128.0C-2', C-6'
~127.0C-3, C-5
~126.0 (q, J ≈ 4 Hz)C-3', C-5'
~124.0 (q, J ≈ 272 Hz)-CF₃

Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
266[M]⁺ (Molecular Ion)
249[M - OH]⁺
221[M - COOH]⁺
197[M - CF₃]⁺
152[Biphenyl]⁺ fragment

Note: The relative intensities of the fragment ions may vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.

    • A standard single-pulse experiment is used.

    • Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

    • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same spectrometer, often immediately after the ¹H spectrum.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • A wider spectral width of approximately 250 ppm is required.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically used.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - GC/MS):

    • If the compound is sufficiently volatile and thermally stable, it can be analyzed by Gas Chromatography-Mass Spectrometry (GC/MS).

    • The sample is injected into the GC, where it is vaporized and separated on a capillary column.

    • The separated compound then enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV) to generate a molecular ion and fragment ions.

    • The ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Acquisition (Electrospray Ionization - LC/MS):

    • For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI) is a common technique.

    • The sample solution is injected into the LC system and separated on a column.

    • The eluent from the LC is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

    • As the solvent evaporates, the analyte molecules become charged ions (e.g., [M-H]⁻ in negative ion mode for a carboxylic acid).

    • These ions are then analyzed by the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Preparation ms Mass Spectrometry (e.g., GC/MS, LC/MS) purification->ms Sample Preparation ftir FTIR Spectroscopy purification->ftir Sample Preparation interpretation Spectral Interpretation & Structure Confirmation nmr->interpretation ms->interpretation ftir->interpretation report Technical Report & Data Archiving interpretation->report

The Role of the Trifluoromethyl Group in 4'-Trifluoromethyl-biphenyl-4-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The trifluoromethyl (CF3) group, in particular, offers a unique combination of electronic and steric properties that are highly advantageous in drug design. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in the context of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a versatile building block in pharmaceutical synthesis. We will explore the impact of the CF3 group on the molecule's physicochemical properties, including lipophilicity, metabolic stability, and acidity, and discuss its implications for drug discovery and development. This guide includes quantitative data, detailed experimental protocols, and workflow diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

In the landscape of drug discovery, the modification of molecular scaffolds to enhance biological activity and optimize physicochemical properties is a critical process.[1] Fluorine has emerged as a key element in this endeavor, with approximately 15-20% of all licensed drugs containing fluorine or fluorine-containing functional groups.[2] The trifluoromethyl (-CF3) group is one of the most prevalent and impactful fluorinated moieties used by medicinal chemists.[3][4] Its introduction into a molecular framework can dramatically alter a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability.[4][5][6]

This compound (CAS: 195457-71-7) is a biphenyl derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8] Its structure combines a rigid biphenyl scaffold, a carboxylic acid group for further functionalization, and a strategically placed trifluoromethyl group. This guide will dissect the specific contributions of the CF3 group to the overall properties of this molecule, making it a valuable tool for medicinal chemists.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 195457-71-7[8][9]
Molecular Formula C₁₄H₉F₃O₂[8][9][10]
Molecular Weight 266.22 g/mol [8][10][11]
Melting Point 120.0 - 121.1 °C[11]
Boiling Point 360.8 ± 42.0 °C (Predicted)[11]
Density 1.326 ± 0.06 g/cm³ (Predicted)[10][11]
pKa 4.04 ± 0.10 (Predicted)[11]

The Physicochemical Impact of the Trifluoromethyl Group

The unique properties of the CF3 group stem from the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1] These characteristics impart significant changes to the parent molecule.

Electronic Effects

The CF3 group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1][12][13] This is due to the cumulative pull of the three highly electronegative fluorine atoms on the electrons of the C-C sigma bond.[14] When attached to an aromatic ring, the CF3 group deactivates the ring toward electrophilic substitution and influences the acidity of other functional groups.[3][15] In the case of this compound, this strong inductive effect across the biphenyl system increases the acidity of the distal carboxylic acid group, resulting in a lower pKa compared to its non-fluorinated analog.[16]

Diagram 1: Inductive effect of the CF3 group on the molecule.
Lipophilicity and Permeability

The CF3 group is significantly more lipophilic than a hydrogen atom or a methyl group, which it often replaces as a bioisostere.[1][16] This increased lipophilicity, quantified by a positive Hansch π value of +0.88, can enhance a drug's ability to cross biological membranes, improving absorption, distribution, and bioavailability.[1][6][12] This property is crucial for a drug candidate to reach its target site of action effectively.[3]

Metabolic Stability

One of the most valuable contributions of the CF3 group in drug design is the enhancement of metabolic stability.[17] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[1][3] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[12][18] By replacing a metabolically labile group (like a methyl group) with a CF3 group, chemists can block a key site of metabolism, which often leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[18][19]

Table 2: Comparative Physicochemical Parameters of Key Functional Groups

PropertyHCH₃ClCF₃
van der Waals Radius (Å) 1.202.001.752.44
Hansch Lipophilicity (π) 0.00+0.56+0.71+0.88[1]
Bond Energy (C-X) (kJ/mol) 414[1][3]~400~330485[1][3]

Synthesis of this compound

The construction of the biphenyl scaffold is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely used method.[20] This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of the title compound, this would typically involve reacting 4-carboxyphenylboronic acid with 4-bromobenzotrifluoride, or alternatively, 4-(trifluoromethyl)phenylboronic acid with 4-bromobenzoic acid, in the presence of a palladium catalyst and a base.[20]

suzuki_coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-(Trifluoromethyl)phenylboronic acid Intermediate Coupling Reaction (Suzuki-Miyaura) A->Intermediate B Methyl 4-bromobenzoate B->Intermediate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., Toluene/H₂O) Solvent->Intermediate Product1 Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate Intermediate->Product1 Forms C-C bond Hydrolysis Saponification (e.g., NaOH, H₂O/MeOH) Product1->Hydrolysis FinalProduct 4'-(Trifluoromethyl)-biphenyl- 4-carboxylic acid Hydrolysis->FinalProduct Cleaves ester metabolic_stability Prep 1. Preparation - Test compound stock (e.g., 1mM in DMSO) - Liver microsome solution (e.g., in phosphate buffer) - NADPH regenerating system Incubate 2. Pre-incubation - Add microsomes and test compound to plate - Incubate at 37°C for 5-10 min Prep->Incubate Initiate 3. Initiate Reaction - Add NADPH regenerating system to start metabolism Incubate->Initiate Time 4. Time Points - At t = 0, 5, 15, 30, 60 min... Initiate->Time Quench 5. Terminate Reaction - Add ice-cold stop solution (e.g., Acetonitrile with internal standard) to corresponding wells Time->Quench Process 6. Sample Processing - Centrifuge plate to precipitate protein - Transfer supernatant for analysis Quench->Process Analyze 7. Analysis - Analyze samples using LC-MS/MS - Quantify remaining parent compound Process->Analyze Calculate 8. Data Calculation - Plot ln(% remaining) vs. time - Calculate half-life (t½) and intrinsic clearance (CLint) Analyze->Calculate

References

An In-depth Technical Guide to 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its derivatives, intended for researchers, scientists, and drug development professionals. This document covers the synthesis, physicochemical properties, and biological activities of these compounds, including their anticancer, antimicrobial, and potential hypolipidemic effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this area.

Core Structure and Physicochemical Properties

This compound is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a trifluoromethyl group at the 4'-position. This core structure is a valuable scaffold in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the carboxylic acid moiety provides a site for further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₉F₃O₂
Molecular Weight266.22 g/mol
Boiling Point360.77 °C at 760 mmHg
Flash Point171.99 °C
Density1.326 g/cm³

Biological Activities of Derivatives and Analogs

Derivatives of this compound have demonstrated a range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Several studies have explored the anticancer potential of biphenyl carboxylic acid derivatives. For instance, a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives, including a trifluoromethyl analog, were synthesized and evaluated for their in vitro activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results, summarized in Table 2, indicate that while some derivatives show potent activity, the trifluoromethyl-substituted compound exhibited lower activity compared to the unsubstituted or benzyloxy-substituted analogs in this particular study. Another study highlighted that 4'-hydroxybiphenyl-4-carboxylic acid derivatives could act as allosteric inhibitors of EGFR tyrosine kinase, a key target in cancer therapy.[2][3]

Table 2: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives (IC₅₀ in µM)

CompoundSubstituent (R)MCF-7MDA-MB-231Hek-293 (Normal Cell Line)
3a -H10.14 ± 2.0510.78 ± 2.5899.01 ± 5.16
3b 4-OCH₃62.44 ± 5.0369.87 ± 5.2587.07 ± 5.09
3c 4-CH₃62.05 ± 4.2456.20 ± 4.6990.45 ± 5.41
3d 4-CN83.39 ± 6.1589.12 ± 6.98>100
3e 4-Br>100>100>100
3f 4-Cl71.23 ± 5.8778.43 ± 6.1295.18 ± 6.87
3g 4-CF₃91.56 ± 7.2195.87 ± 7.89>100
3h 3-NO₂55.43 ± 4.8761.98 ± 5.4389.43 ± 6.21
3i 3-OCH₃68.98 ± 5.6772.54 ± 5.9892.76 ± 6.54
3j 4-OBn9.92 ± 0.979.54 ± 0.8598.65 ± 7.12
Tamoxifen Standard8.76 ± 0.898.12 ± 0.7697.54 ± 7.01
Antimicrobial Activity

The biphenyl scaffold is also associated with antimicrobial properties. A study on 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (a derivative of the core structure) demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis.[4] The minimum inhibitory concentrations (MICs) are presented in Table 3.

Table 3: Antimicrobial Activity of a 4'-(Trifluoromethyl)-biphenyl Derivative (MIC in µg/mL) [4]

CompoundMRSAMDR E. faecalis
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol6.256.25
Hypolipidemic Activity

Experimental Protocols

Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

A common and efficient method for synthesizing biphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Protocol:

  • Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted phenylboronic acid (1.0 equivalent) and potassium carbonate (1.0 equivalent).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the resulting mixture at 80°C for 16 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6][7]

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231, Hek-293) into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized biphenyl carboxylic acid derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants Reactants Suzuki Coupling Suzuki Coupling Reactants->Suzuki Coupling Purification Purification Suzuki Coupling->Purification Characterization Characterization Purification->Characterization Anticancer Assays Anticancer Assays Characterization->Anticancer Assays Data Analysis Data Analysis Anticancer Assays->Data Analysis Antimicrobial Assays Antimicrobial Assays Antimicrobial Assays->Data Analysis Hypolipidemic Assays Hypolipidemic Assays Hypolipidemic Assays->Data Analysis

Caption: Experimental workflow for synthesis and biological evaluation.

EGFR Signaling Pathway and Potential Inhibition

Biphenyl derivatives have been investigated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Inhibitor Biphenyl Derivative Inhibitor->EGFR Allosteric Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation

Caption: EGFR signaling pathway and potential allosteric inhibition.

PPARα Signaling Pathway and Hypolipidemic Action

Fibrates, a class of hypolipidemic drugs, act by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[8][9] Biphenyl carboxylic acid derivatives may exert their hypolipidemic effects through a similar mechanism.

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Biphenyl Derivative PPARa PPARa Ligand->PPARa Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (DNA Response Element) PPARa_RXR_Complex->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Increased Fatty Acid Oxidation Gene_Transcription->Lipid_Metabolism

Caption: PPARα signaling pathway and its role in lipid metabolism.

References

Potential Biological Activities of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carboxylic acid serves as a crucial structural motif in medicinal chemistry. The incorporation of the trifluoromethyl group often enhances key pharmacological properties such as metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery. While direct biological activity data for this compound is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. This technical guide provides an in-depth overview of the potential biological activities of these derivatives, with a focus on anticancer, hypolipidemic, and anti-inflammatory properties. The information presented herein is intended to support further research and development efforts in this promising area of medicinal chemistry.

Anticancer Activity of a Cyclopropane Derivative

A notable derivative, 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, has been synthesized and evaluated for its cytotoxic effects against human breast cancer cell lines.

Quantitative Data

The following table summarizes the in vitro anticancer activity of this derivative against the MCF-7 and MDA-MB-231 breast cancer cell lines.

CompoundCell LineIC50 (µM)
1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acidMCF-7Data not available in abstract
MDA-MB-231Data not available in abstract
Reference Compounds from the same study
Compound 3a (unsubstituted)MCF-710.14 ± 2.05[1]
MDA-MB-23110.78 ± 2.58[1]
Compound 3j (benzyloxy substituted)MCF-79.92 ± 0.97[1]
MDA-MB-2319.54 ± 0.85[1]

Note: While the synthesis of the 4'-trifluoromethyl derivative is detailed, its specific IC50 values were not explicitly mentioned in the abstract of the primary study. The data for related compounds from the same study are provided for context.

Experimental Protocol: In Vitro Cytotoxicity Assay

The anticancer activity of the biphenyl carboxylic acid derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Cell Lines and Culture:

  • Human breast cancer cell lines (MCF-7 and MDA-MB-231) were used.

  • Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

  • Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, the medium was replaced with fresh medium containing MTT solution.

  • The plates were incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture MCF-7 & MDA-MB-231 cells seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with compounds seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for formazan formation mtt_addition->incubation dissolution Dissolve formazan crystals incubation->dissolution read_absorbance Measure absorbance dissolution->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity assay.

Potential Hypolipidemic Activity of an Isomer

The isomer, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has been identified as an orally active hypolipidemic agent.[2]

In Vivo Study

An in vivo study in diet-induced hypercholesterolemic African green monkeys demonstrated that oral administration of 4'-Trifluoromethyl-2-biphenyl carboxylic acid at doses of 15-60 mg/kg twice a day resulted in reduced serum LDL-cholesterol concentrations.[2]

Detailed quantitative data and the full experimental protocol for this study are not available in the reviewed literature.

Potential Anti-inflammatory Activity

The biphenyl carboxylic acid scaffold is a common feature in several nonsteroidal anti-inflammatory drugs (NSAIDs). While no specific anti-inflammatory data for this compound has been found, derivatives of 3-(p-trifluoromethyl-phenyl)-2-biphenylyl-3-hydroxypropionic acid have been synthesized and subjected to preliminary anti-inflammatory assays.[3] This suggests that the broader class of trifluoromethyl-substituted biphenyl carboxylic acids warrants investigation for anti-inflammatory properties.

Postulated Signaling Pathway for Anticancer Activity

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis. A plausible mechanism for the observed anticancer activity of the 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivative could involve the activation of an apoptotic signaling cascade.

signaling_pathway cluster_cell Cancer Cell compound Anticancer Compound (e.g., Biphenyl Derivative) cellular_stress Induction of Cellular Stress compound->cellular_stress apoptosis_pathway Activation of Apoptotic Pathway cellular_stress->apoptosis_pathway caspase_activation Caspase Activation (e.g., Caspase-3, -8, -9) apoptosis_pathway->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: Postulated apoptotic signaling pathway.

Conclusion

Derivatives of this compound have demonstrated promising biological activities, particularly in the realm of oncology. The available data on a cyclopropane derivative highlights its potential as a cytotoxic agent against breast cancer cells. Furthermore, the hypolipidemic activity of an isomer and the known anti-inflammatory properties of the broader biphenyl carboxylic acid class suggest that this scaffold is a versatile platform for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological activities of this compound itself and to expand the structure-activity relationship studies of its derivatives. Detailed mechanistic studies are also required to identify the specific molecular targets and signaling pathways modulated by these compounds.

References

4'-Trifluoromethyl-biphenyl-4-carboxylic Acid: A Core Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carboxylic acid, hereafter referred to as TFMBCA, is a bifunctional organic compound that has emerged as a pivotal building block in contemporary organic synthesis. Its structure, featuring a rigid biphenyl scaffold, a reactive carboxylic acid moiety, and an electron-withdrawing trifluoromethyl group, provides a unique combination of properties that are highly sought after in medicinal chemistry and materials science.

The biphenyl core offers a structurally robust and versatile platform for creating complex molecular architectures.[1][2] The carboxylic acid group serves as a crucial synthetic handle, enabling a wide array of chemical transformations such as amidation, esterification, and conversion to other functional groups.[3] Perhaps most significantly, the trifluoromethyl (CF3) group imparts distinctive electronic properties and enhances key pharmacological characteristics. The presence of the CF3 group often increases a molecule's lipophilicity, metabolic stability, and binding affinity, making TFMBCA an indispensable intermediate for the synthesis of novel therapeutics and advanced materials.[4][5]

This guide provides a comprehensive overview of TFMBCA, detailing its physicochemical properties, synthesis, and diverse applications, complete with experimental protocols and structured data for laboratory use.

Physicochemical and Spectroscopic Data

The physical and chemical properties of TFMBCA are summarized below, providing essential data for its handling, reaction setup, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 195457-71-7[4][6][7]
Molecular Formula C₁₄H₉F₃O₂[7][8]
Molecular Weight 266.22 g/mol [6][7]
Appearance White to off-white solid/powder[8][9]
Melting Point 120.0 - 121.1 °C[6]
Boiling Point 360.8 ± 42.0 °C (Predicted)[6][7]
Density 1.326 ± 0.06 g/cm³ (Predicted)[6][7]
pKa 4.04 ± 0.10 (Predicted)[6]
Solubility Limited solubility in water; soluble in organic solvents like methanol, acetone, and DMSO.[9]

Table 2: Spectroscopic Data Availability

Spectroscopic analysis is crucial for the structural confirmation of TFMBCA and its derivatives. The following spectral data are publicly available through chemical databases.

Spectroscopy TypeAvailability
¹H NMRAvailable[10]
¹³C NMRAvailable[10]
FTIRAvailable[10]
RamanAvailable[10]
Mass Spectrometry (GC-MS)Available[10]

Synthesis of this compound

The most prevalent and efficient method for synthesizing TFMBCA is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central biphenyl C-C bond by coupling an aryl halide with an arylboronic acid.[11][12][13] For TFMBCA, the key precursors are 4-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification 4-bromobenzoic_acid 4-bromobenzoic acid suzuki_coupling Suzuki-Miyaura Cross-Coupling 4-bromobenzoic_acid->suzuki_coupling boronic_acid 4-(trifluoromethyl)phenylboronic acid boronic_acid->suzuki_coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->suzuki_coupling base Base (e.g., K₂CO₃) base->suzuki_coupling solvent Solvent (e.g., Dioxane/Water) solvent->suzuki_coupling workup Aqueous Workup suzuki_coupling->workup purification Recrystallization or Column Chromatography workup->purification product 4'-Trifluoromethyl-biphenyl- 4-carboxylic acid purification->product

Synthesis of TFMBCA via Suzuki-Miyaura Coupling.

Core Applications in Synthesis

TFMBCA's unique structure makes it a valuable precursor in several high-value chemical industries.

Applications cluster_pharma Pharmaceuticals & Drug Discovery cluster_materials Advanced Materials Science TFMBCA 4'-Trifluoromethyl-biphenyl- 4-carboxylic acid APIs Active Pharmaceutical Ingredients (APIs) TFMBCA->APIs is a key building block for LCs Liquid Crystals (LCs) TFMBCA->LCs serves as a precursor for MOFs Metal-Organic Frameworks (MOFs) TFMBCA->MOFs acts as an organic linker in Polymers High-Performance Polymers TFMBCA->Polymers enhances thermal stability in Anti-inflammatory Anti-inflammatory Agents (e.g., Fenbufen derivatives) APIs->Anti-inflammatory Anticancer Anticancer Agents APIs->Anticancer Metabolic Metabolic Disease Drugs (e.g., DGAT-1 Inhibitors) APIs->Metabolic

Key application areas for TFMBCA.
Pharmaceutical Synthesis

The biphenyl carboxylic acid scaffold is a well-established pharmacophore found in numerous drugs.[1] The addition of a trifluoromethyl group makes TFMBCA particularly attractive for developing new chemical entities.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group can block metabolically labile sites, increasing the half-life of a drug.[4]

  • Increased Lipophilicity: The CF3 group enhances a molecule's ability to cross cellular membranes, which can improve oral bioavailability.[4]

  • Bioactive Molecules: Derivatives of TFMBCA have been investigated for various therapeutic areas, including as anticancer agents and as inhibitors of diacylglycerol O-acyltransferase (DGAT-1) for treating obesity and diabetes.[1][14]

Materials Science
  • Liquid Crystals (LCs): The rigid, rod-like structure of the biphenyl core is a fundamental requirement for forming liquid crystal phases.[15][16] The polar CF3 and carboxylic acid groups can be used to fine-tune the dielectric anisotropy and other electro-optical properties of LC displays.[16][17]

  • Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, TFMBCA can serve as an organic linker, connecting metal nodes to form highly porous, crystalline materials known as MOFs.[5][18][19][20] The trifluoromethyl groups protruding into the pores can modify the framework's properties, such as enhancing hydrophobicity for selective gas adsorption or improving chemical stability.[5][21]

Experimental Protocols

Detailed methodologies are essential for the successful application of TFMBCA in synthesis. The following section provides representative protocols for its synthesis and subsequent common transformations.

Protocol 1: Synthesis of TFMBCA via Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides and boronic acids.[13][22]

  • Materials:

    • 4-bromobenzoic acid (1.0 equiv)

    • 4-(trifluoromethyl)phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • Solvent: 1,4-Dioxane and Water (4:1 mixture, degassed)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-bromobenzoic acid, 4-(trifluoromethyl)phenylboronic acid, and potassium carbonate.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

    • Add the degassed dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Acidify the aqueous solution with 2M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

    • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Experimental_Workflow start Start prep 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) in Flask start->prep inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) prep->inert solvent_cat 3. Add Degassed Solvent and Palladium Catalyst inert->solvent_cat reaction 4. Heat and Stir (e.g., 90-100 °C, 12-18h) solvent_cat->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Cool, Dilute with Water, and Acidify (HCl) monitor->workup Reaction Complete isolate 7. Isolate Product (Filtration) workup->isolate purify 8. Purify Product (Recrystallization) isolate->purify characterize 9. Characterize Final Product (NMR, MS, etc.) purify->characterize end End characterize->end

General workflow for Suzuki-Miyaura coupling.
Protocol 2: General Amide Coupling (EDC/HOBt)

This protocol describes a standard method for converting the carboxylic acid of TFMBCA into an amide, a common linkage in pharmaceuticals.

  • Materials:

    • TFMBCA (1.0 equiv)

    • Desired amine (1.1 equiv)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

    • HOBt (Hydroxybenzotriazole) (1.2 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

    • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve TFMBCA in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add EDC and HOBt to the solution and stir at room temperature for 20-30 minutes.

    • Add the desired amine, followed by the dropwise addition of DIPEA.

    • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude amide product by column chromatography on silica gel.

Protocol 3: Fischer Esterification

This protocol provides a classic method for converting TFMBCA into its corresponding ester, often used to modify solubility or act as a protecting group.

  • Materials:

    • TFMBCA (1.0 equiv)

    • Desired alcohol (e.g., Methanol or Ethanol, used as solvent)

    • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Procedure:

    • Suspend or dissolve TFMBCA in an excess of the desired alcohol.

    • Carefully add the catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

    • After cooling, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography or distillation if applicable.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a rigid biphenyl core, a reactive carboxylic acid handle, and the pharmacologically beneficial trifluoromethyl group makes it a prime starting material for the synthesis of complex molecules. Its applications span from the development of potentially life-saving pharmaceuticals to the creation of advanced materials like liquid crystals and metal-organic frameworks. The reliable synthetic routes to TFMBCA, coupled with its straightforward derivatization, ensure its continued importance in both academic research and industrial drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). One such valuable compound is 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a key building block in the development of various therapeutic agents. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

These application notes provide a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura coupling of 4-bromobenzotrifluoride and 4-carboxyphenylboronic acid.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromobenzotrifluoride) and an arylboronic acid (4-carboxyphenylboronic acid) in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Experimental Workflow

The general workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Workflow Reactants Reactants (4-Bromobenzotrifluoride, 4-Carboxyphenylboronic Acid, Base, Solvent) Reaction_Setup Reaction Setup (Inert Atmosphere, Degassing) Reactants->Reaction_Setup Catalyst Catalyst System (Palladium Source, Ligand) Catalyst->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Workup Aqueous Work-up (Extraction, Washing) Heating->Workup Purification Purification (Crystallization/ Chromatography) Workup->Purification Product 4'-Trifluoromethyl-biphenyl- 4-carboxylic acid Purification->Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Experimental protocol for synthesizing "4'-Trifluoromethyl-biphenyl-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and other advanced materials.[1][2] The methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This protocol outlines the required reagents, step-by-step procedures, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Biphenyl carboxylic acids are a significant class of compounds in medicinal chemistry and materials science.[3] The introduction of a trifluoromethyl group can enhance a molecule's lipophilicity and metabolic stability, making this compound a valuable building block in drug discovery.[2] The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-carboxyphenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene.[4][5] This reaction forms a carbon-carbon bond between the two aromatic rings, offering high yields and good functional group tolerance.

Experimental Protocol

Materials and Reagents
  • 4-Carboxyphenylboronic acid

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure
  • Reaction Setup: In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Stir the mixture and bubble argon or nitrogen gas through it for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[6] Alternatively, recrystallization can be employed.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point determination.

Data Presentation

ParameterResult
Typical Yield 75-85%
Purity (by HPLC) >95%[1]
Appearance White solid
Melting Point 152-154 °C[6]
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry [M-H]⁻ ion corresponding to the molecular weight.

Note: The yield and melting point are based on similar biphenyl carboxylic acid syntheses reported in the literature.[6]

Visualization

Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_process Reaction & Purification cluster_analysis Analysis Reagents Reactants & Base (Boronic Acid, Aryl Halide, K₂CO₃) Reaction Suzuki Coupling (Reflux, 12-16h) Reagents->Reaction Solvent Solvent (Dioxane/Water) Solvent->Reaction Catalyst Catalyst (Pd(PPh₃)₄) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Characterization Characterization (NMR, MS, MP) Purification->Characterization Purified Product FinalProduct Final Product Characterization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (General Suzuki-Miyaura Catalytic Cycle)

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition r1_pdx_l2 R¹-Pd(II)X-L₂ oxidative_addition->r1_pdx_l2 transmetalation Transmetalation r1_pdx_l2->transmetalation r1_pd_r2_l2 R¹-Pd(II)R²-L₂ transmetalation->r1_pd_r2_l2 reductive_elimination Reductive Elimination r1_pd_r2_l2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2b R²-B(OR)₂ (Boronic Acid Derivative) r2b->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 4'-Trifluoromethyl-biphenyl-4-carboxylic acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid as a key intermediate in the development of pharmaceutical agents. This document details the synthetic protocols for the parent molecule and its conversion into advanced intermediates for drug candidates targeting hyperlipidemia and cancer.

Introduction

This compound is a valuable building block in medicinal chemistry. The biphenyl scaffold is a common motif in pharmacologically active compounds, and the presence of a trifluoromethyl (-CF3) group can significantly enhance a drug candidate's properties. The -CF3 group is known to increase lipophilicity, which can improve cell membrane permeability, and enhance metabolic stability by blocking potential sites of oxidation, thereby increasing the drug's half-life. These characteristics make this compound a crucial intermediate in the synthesis of novel therapeutics.

This document outlines the synthetic procedures for this compound via the Suzuki-Miyaura coupling reaction. It further details its application in the synthesis of a key intermediate for the Microsomal Triglyceride Transfer Protein (MTP) inhibitor, dirlotapide, and discusses its potential use in the development of Epidermal Growth Factor Receptor (EGFR) signaling pathway inhibitors for oncology.

Data Presentation

Table 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Reactant 1Reactant 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-bromobenzoic acid4-(trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285-95
4-iodobenzoic acid4-(trifluoromethyl)phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1008>95

Table 2: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

Starting MaterialChlorinating AgentAmine SourceCoupling ConditionsSolventYield (%)
This compoundThionyl chlorideAmmonium hydroxide0°C to rtDichloromethane90-98
This compoundOxalyl chloride/cat. DMFAmmonium chloride/DIPEA0°C to rtDichloromethane92-99

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid.

Materials:

  • 4-bromobenzoic acid (1.0 equiv)

  • 4-(trifluoromethyl)phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid, 4-(trifluoromethyl)phenylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with nitrogen three times.

  • Add a 4:1:1 mixture of toluene:ethanol:water to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with 2M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Protocol 2: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

This protocol details the conversion of this compound to its corresponding primary amide, a key intermediate for more complex pharmaceutical compounds.

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated

  • Ice bath

Procedure:

  • Suspend this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add thionyl chloride to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acid chloride is typically used in the next step without further purification.

  • Dissolve the crude 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl chloride in anhydrous dichloromethane and cool the solution in an ice bath.

  • Slowly add concentrated ammonium hydroxide dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide as a solid. The product can be further purified by recrystallization if necessary.

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from the starting materials to the pharmaceutical intermediate, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Amide Formation A 4-bromobenzoic acid C This compound A->C Pd(PPh3)4, K2CO3 B 4-(trifluoromethyl)phenylboronic acid B->C Pd(PPh3)4, K2CO3 D This compound E 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide D->E 1. SOCl2 2. NH4OH

Caption: Synthetic pathway for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide.

Application in MTP Inhibition Signaling Pathway

Derivatives of this compound, such as dirlotapide, are potent inhibitors of the Microsomal Triglyceride Transfer Protein (MTP). MTP plays a crucial role in the assembly of apolipoprotein B (ApoB)-containing lipoproteins in the endoplasmic reticulum of enterocytes and hepatocytes. Inhibition of MTP disrupts this process, leading to reduced secretion of chylomicrons and very-low-density lipoproteins (VLDL), thereby lowering plasma lipid levels.

MTP_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_drug ApoB Apolipoprotein B (ApoB) Lipoprotein ApoB-containing Lipoprotein (Chylomicron/VLDL) ApoB->Lipoprotein assembles into Lipids Triglycerides, Cholesteryl Esters MTP MTP Lipids->MTP binds MTP->ApoB transfers lipids to Secretion Secretion Lipoprotein->Secretion Secreted from cell Drug Dirlotapide Derivative Drug->MTP Inhibits EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor EGFR Inhibitor (Biphenyl Derivative) Inhibitor->EGFR Inhibits Tyrosine Kinase

Application Notes and Protocols for 4'-Trifluoromethyl-biphenyl-4-carboxylic acid in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl carboxylic acids represent a class of organic compounds with significant therapeutic potential, demonstrating a wide range of pharmacological activities, including anti-inflammatory, anti-proliferative, and antitumor effects.[1][2] The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability.[3] This document provides detailed application notes and experimental protocols for the investigation of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its derivatives as potential anticancer agents. While direct anticancer studies on this compound are not extensively documented in publicly available literature, research on closely related analogs, such as 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, provides a strong rationale for its evaluation.[4][5]

The protocols outlined below are established methods for assessing the cytotoxic and apoptotic effects of chemical compounds on cancer cell lines.

Data Presentation

The following table summarizes the in vitro anticancer activity of biphenyl carboxylic acid derivatives against human breast cancer cell lines, as reported in a study on small molecule biphenyl carboxylic acids as anticancer agents. It is important to note that the data presented is for derivatives and not for this compound itself.[4][5]

Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives [4][5]

Compound IDCancer Cell LineIC50 (µM) ± SDStandard (Tamoxifen) IC50 (µM) ± SD
3aMCF-710.14 ± 2.0512.10 ± 1.12
3aMDA-MB-23110.78 ± 2.5811.42 ± 0.95
3jMCF-79.92 ± 0.9712.10 ± 1.12
3jMDA-MB-2319.54 ± 0.8511.42 ± 0.95

SD: Standard Deviation

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[4][5] The following is a general protocol based on the synthesis of related compounds.[4][5]

Materials:

  • 4-Bromobenzoic acid derivative (starting material)

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Ethyl acetate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the 4-bromobenzoic acid derivative and 4-(trifluoromethyl)phenylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate to the mixture.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Add the palladium(0) catalyst to the reaction mixture.

  • Heat the reaction mixture at 80°C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

  • Characterize the final product using techniques such as 1H-NMR, 13C-NMR, Mass Spectrometry, and IR Spectroscopy.[4][5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight medium from the cells and add the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the test compound on the cell cycle progression of cancer cells.[1]

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthesis Workflow start Starting Materials (4-Bromobenzoic acid derivative, 4-(Trifluoromethyl)phenylboronic acid) suzuki Suzuki-Miyaura Coupling (Pd(0) catalyst, Base) start->suzuki purification Purification (Column Chromatography) suzuki->purification characterization Characterization (NMR, MS, IR) purification->characterization product This compound derivative characterization->product

Caption: Synthetic workflow for this compound derivatives.

G cluster_workflow In Vitro Anticancer Evaluation Workflow cell_culture Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) treatment Treatment with This compound derivative cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 cytotoxicity->ic50 apoptosis_induction Quantify Apoptosis apoptosis->apoptosis_induction cell_cycle_arrest Analyze Cell Cycle Arrest cell_cycle->cell_cycle_arrest

Caption: Experimental workflow for in vitro anticancer evaluation.

G cluster_pathway Potential Apoptotic Signaling Pathway drug This compound derivative er_alpha Estrogen Receptor Alpha (ERα) drug->er_alpha Inhibition? pi3k PI3K er_alpha->pi3k Activation akt Akt pi3k->akt Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activation bax Bax (Pro-apoptotic) bcl2->bax Inhibition cytochrome_c Cytochrome c release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Postulated signaling pathway for anticancer activity.

References

Application Notes and Protocols for the 4'-Trifluoromethyl-biphenyl Scaffold in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct antimicrobial research on 4'-Trifluoromethyl-biphenyl-4-carboxylic acid is not extensively documented in publicly available literature, significant findings on its close structural analogs, particularly 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol , highlight the therapeutic potential of the 4'-trifluoromethyl-biphenyl scaffold. These notes provide a summary of the available data, relevant experimental protocols, and the potential mechanism of action to guide further research and development in this area.

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. The biphenyl scaffold has been identified as a promising starting point for the development of new therapeutics. The inclusion of a trifluoromethyl group, a classic bioisostere, can enhance metabolic stability and cell membrane permeability, making it a valuable modification in drug design.

Antimicrobial Activity of a Key Derivative

A notable derivative, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (referred to as Compound 6i in some studies), has demonstrated significant in vitro activity against a range of clinically relevant, antibiotic-resistant bacteria.[1] This compound exhibits potent inhibitory effects against both Gram-positive and Gram-negative pathogens.[1]

Data Presentation: Antimicrobial Efficacy

The minimum inhibitory concentrations (MICs) of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol against various bacterial strains are summarized below. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]

CompoundBacterial StrainResistance ProfileMIC (µg/mL)Reference CompoundMIC (µg/mL)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol Staphylococcus aureus (MRSA)Methicillin-Resistant3.13Ciprofloxacin1.56
Enterococcus faecalis (MREf)Multidrug-Resistant6.25Ciprofloxacin<0.78
Staphylococcus epidermidis (MRSE)Methicillin-Resistant12.5 - 25Ciprofloxacin25
Acinetobacter baumannii (CRAB)Carbapenem-ResistantComparable to CiprofloxacinCiprofloxacinN/A

Data synthesized from a study on biphenyl and dibenzofuran derivatives.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the antimicrobial evaluation of compounds based on the 4'-trifluoromethyl-biphenyl scaffold.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.[2][3][4]

1. Preparation of Materials:

  • Test compound stock solution (e.g., in DMSO).
  • Sterile 96-well microtiter plates.[2]
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[3]
  • Positive control (e.g., Ciprofloxacin).
  • Negative controls: Growth control (broth and inoculum) and sterility control (broth only).[2]

2. Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.[4] A typical concentration range might be from 128 µg/mL to 0.25 µg/mL.
  • Add the standardized bacterial inoculum to each well, except for the sterility control wells.[5]
  • Include a positive control antibiotic with a known MIC for the test strains.
  • Seal the plates and incubate at 37°C for 18-24 hours.[6]
  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]

Visualization of Experimental Workflow

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock (e.g., in DMSO) serial_dilution Perform Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation controls Set Up Controls (Growth, Sterility, Positive) inoculation->controls incubation Incubate at 37°C for 18-24 hours controls->incubation reading Visually Read MIC (Lowest concentration with no growth) incubation->reading

Caption: Workflow for MIC Determination via Broth Microdilution.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol has not been fully elucidated. However, many biphenyl-based antimicrobial compounds function as membrane-disrupting agents.[7] The lipophilic nature of the biphenyl core, enhanced by the trifluoromethyl group, may facilitate insertion into the bacterial cytoplasmic membrane. This can lead to membrane depolarization, increased permeability, and leakage of essential intracellular components, ultimately resulting in bacterial cell death.

Structure-Activity Relationship (SAR) Insights

Studies on various biphenyl derivatives have provided valuable insights into the structural features that govern their antimicrobial activity.[1]

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as the trifluoromethyl (CF3) group, on one of the phenyl rings is beneficial for antibacterial activity.[1]

  • Hydroxyl Groups: The presence of hydroxyl groups on the other phenyl ring is also important for activity, suggesting that hydrogen bonding interactions may play a role in target binding or membrane interaction.[1]

Visualization of Structure-Activity Relationship Logic

SAR_Logic cluster_modifications Key Structural Modifications scaffold Biphenyl Scaffold ewg Addition of Strong Electron-Withdrawing Group (e.g., -CF3) scaffold->ewg Improves Properties hydroxyl Addition of Hydroxyl Groups (e.g., -OH) scaffold->hydroxyl Enhances Interaction activity Enhanced Antimicrobial Activity (e.g., against MRSA) ewg->activity hydroxyl->activity

Caption: Key Structure-Activity Relationships for Biphenyl Antimicrobials.

Future Directions and Conclusion

The potent antimicrobial activity of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol against high-priority bacterial pathogens underscores the potential of the 4'-trifluoromethyl-biphenyl scaffold in the development of new antibiotics. Future research should focus on:

  • Synthesis and Evaluation: Synthesizing and evaluating the antimicrobial activity of the parent compound, this compound, to determine the effect of the carboxylic acid moiety.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism through which these compounds exert their bactericidal or bacteriostatic effects.

  • Lead Optimization: Further diversifying the scaffold to improve potency, broaden the spectrum of activity, and enhance pharmacokinetic properties.

  • In Vivo Efficacy: Assessing the most promising candidates in animal models of infection to determine their therapeutic potential.

References

Application Notes and Protocols: 4'-Trifluoromethyl-biphenyl-4-carboxylic acid as a Potential Hypolipidemic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a biphenyl carboxylic acid derivative with potential applications as a hypolipidemic agent. While publicly available research specifically on the 4-carboxylic acid isomer is limited, studies on the closely related structural isomer, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, have demonstrated its activity in reducing lipid levels. This document provides a summary of the available data on the related isomer, outlines potential mechanisms of action for this class of compounds, and offers detailed experimental protocols for the evaluation of this compound as a hypolipidemic agent.

Quantitative Data Summary

Table 1: In Vivo Efficacy of 4'-Trifluoromethyl-2-biphenyl carboxylic acid

Animal ModelDosageAdministration RouteTreatment DurationKey Findings
Diet-induced hypercholesterolemic African green monkeys15-60 mg/kg (twice a day)Oral (p.o.)Not SpecifiedReduced serum LDL-cholesterol concentrations[1]

Potential Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated. However, based on its structural similarity to other hypolipidemic agents and the general mechanisms of lipid-lowering drugs, several signaling pathways can be postulated.

One potential mechanism is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Fibrates, a class of hypolipidemic drugs, act as PPARα agonists.[2][3] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately reducing triglyceride levels and increasing HDL cholesterol.[2][3]

Another possible mechanism could involve the inhibition of microsomal triglyceride transfer protein (MTP), which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver. A derivative of a related biphenyl compound, dirlotapide, has been identified as an MTP inhibitor.[4]

Finally, like other hypolipidemic agents, it might influence cholesterol biosynthesis or bile acid metabolism.[2]

Diagram 1: Potential Signaling Pathway via PPARα Activation

PPARa_Pathway Compound 4'-Trifluoromethyl- biphenyl-4-carboxylic acid PPARa PPARα Compound->PPARa Heterodimer PPARα/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in Gene Promoter) Heterodimer->PPRE Binds to Gene_Transcription Increased Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Modulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Caption: Potential PPARα activation pathway.

Experimental Protocols

The following are detailed protocols that can be adapted to evaluate the hypolipidemic properties of this compound.

Protocol 1: In Vivo Evaluation of Hypolipidemic Activity in a Rodent Model of Hyperlipidemia

This protocol outlines a typical study to assess the efficacy of a test compound in reducing plasma lipid levels in diet-induced hyperlipidemic rats or mice.

1. Animal Model and Diet:

  • Species: Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Induction of Hyperlipidemia: Feed the animals a high-fat diet (HFD) containing 45-60% of calories from fat for 4-8 weeks to induce hyperlipidemia.

2. Experimental Groups:

  • Group 1: Normal Control (standard chow).

  • Group 2: Hyperlipidemic Control (HFD + vehicle).

  • Group 3: Test Compound (HFD + this compound at various doses, e.g., 10, 30, 100 mg/kg).

  • Group 4: Positive Control (HFD + a known hypolipidemic agent, e.g., fenofibrate at 100 mg/kg).

3. Dosing and Sample Collection:

  • Compound Preparation: For oral administration, suspend the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). A stock solution in DMSO can be prepared first, followed by dilution in corn oil.[1]

  • Administration: Administer the test compound or vehicle orally by gavage once daily for 4-6 weeks.

  • Blood Collection: Collect blood samples from the tail vein or retro-orbital sinus at baseline and at the end of the treatment period after an overnight fast.

  • Serum Separation: Allow blood to clot and then centrifuge at 3000 rpm for 15 minutes to obtain serum. Store serum at -80°C until analysis.

4. Biochemical Analysis:

  • Analyze serum samples for:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

    • High-Density Lipoprotein Cholesterol (HDL-C)

  • Use commercially available enzymatic colorimetric assay kits for each parameter.

5. Statistical Analysis:

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the hyperlipidemic control group. A p-value of <0.05 is typically considered statistically significant.

Diagram 2: Workflow for In Vivo Hypolipidemic Study

InVivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) HFD High-Fat Diet Induction (4-8 weeks) Acclimatization->HFD Grouping Random Grouping HFD->Grouping Dosing Daily Oral Dosing (4-6 weeks) Grouping->Dosing Blood_Collection Blood Collection (Baseline & Final) Dosing->Blood_Collection Serum_Analysis Biochemical Analysis (TC, TG, LDL-C, HDL-C) Blood_Collection->Serum_Analysis Data_Analysis Statistical Analysis Serum_Analysis->Data_Analysis

Caption: In vivo study workflow.

Protocol 2: In Vitro HMG-CoA Reductase Activity Assay

This assay determines if the test compound inhibits the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

1. Materials:

  • HMG-CoA reductase assay kit (commercially available).

  • This compound.

  • Positive control (e.g., pravastatin).

  • Microplate reader.

2. Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound to obtain a range of concentrations.

  • Follow the manufacturer's instructions for the HMG-CoA reductase assay kit. Typically, this involves combining the enzyme, substrate (HMG-CoA), and NADPH in a microplate well.

  • Add the test compound or control to the respective wells.

  • Incubate the plate at 37°C.

  • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Diagram 3: Logic for HMG-CoA Reductase Inhibition Assay

HMGCoA_Assay HMG_CoA HMG-CoA Reaction Enzymatic Reaction HMG_CoA->Reaction NADPH NADPH NADPH->Reaction Enzyme HMG-CoA Reductase Enzyme->Reaction Mevalonate Mevalonate Reaction->Mevalonate NADP NADP+ Reaction->NADP Compound Test Compound Compound->Enzyme Inhibits?

Caption: HMG-CoA reductase assay principle.

Conclusion

While direct evidence for the hypolipidemic effects of this compound is currently lacking in the public domain, the data from its structural isomer and the general understanding of related chemical structures suggest it is a compound of interest for further investigation. The provided protocols offer a robust framework for the systematic evaluation of its potential as a novel hypolipidemic agent. Researchers are encouraged to adapt these methodologies to their specific experimental needs to elucidate the efficacy and mechanism of action of this compound.

References

Application Note: Quantitative Analysis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantitative analysis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid in human plasma is detailed below. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

This compound is a molecule of interest in pharmaceutical and drug development research. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the determination of drug molecules in complex biological fluids.[1] Due to the carboxylic acid functional group, this analyte can exhibit challenging chromatographic behavior on standard reversed-phase columns and may benefit from specific sample preparation and mobile phase conditions to ensure reliable quantification.[2][3] This application note describes a robust LC-MS/MS method for the analysis of this compound in human plasma.

Experimental

Materials and Reagents

  • This compound analytical standard

  • This compound-¹³C₆ (internal standard, IS)

  • LC-MS grade acetonitrile, methanol, and water (Optima, Fisher Scientific)[4]

  • Formic acid (≥99%)

  • Human plasma (K₂EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.[1][5]

Protocol:

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (0.1% formic acid in water).[6]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C[7]
Gradient Time (min)

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
MRM Transitions Analyte: 265.1 > 221.1IS: 271.1 > 227.1
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Method Performance

The method was validated for linearity, precision, accuracy, and recovery.

Table 3: Quantitative Method Performance

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) Within ±15%
Recovery > 85%

This application note presents a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and provides good recovery. The chromatographic and mass spectrometric conditions are optimized to achieve excellent sensitivity and chromatographic peak shape. This method is suitable for supporting pharmacokinetic studies in drug development.

Visualizations

experimental_workflow cluster_pellet Discard Pellet start Start: Human Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Collect Supernatant centrifuge->supernatant_transfer pellet Protein Pellet evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase A evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Experimental workflow for the preparation of plasma samples.

logical_relationship analyte This compound sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep is extracted via lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation is injected for ionization Ionization (Negative ESI) lc_separation->ionization elutes for ms_detection MS/MS Detection (MRM) ionization->ms_detection ions are selected for quantification Quantification ms_detection->quantification signal is used for

Caption: Logical flow of the analytical method.

References

Application Note: 4'-Trifluoromethyl-biphenyl-4-carboxylic acid as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice for achieving high accuracy and precision. An ideal internal standard should be chemically similar to the analyte of interest, but chromatographically distinguishable, and not present in the endogenous sample. 4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a suitable candidate for use as an internal standard in the analysis of various acidic and neutral pharmaceutical compounds, particularly those with a biphenyl or trifluoromethyl-containing structure. Its structural features provide a unique chromatographic behavior and response, making it an excellent tool for correcting variations during sample preparation and instrumental analysis.

This application note provides a detailed protocol for the utilization of this compound as an internal standard in both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.

PropertyValueReference
Chemical Formula C₁₄H₉F₃O₂[1][2][3]
Molecular Weight 266.22 g/mol [1][2][3]
Appearance White to off-white solid/powder[1]
Melting Point 228-232 °C
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSO.
UV λmax ~254 nm

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1. Internal Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of methanol in a calibrated volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8 °C, protected from light.

3.1.2. Internal Standard Working Solution (10 µg/mL)

  • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with methanol or the initial mobile phase composition.

  • This working solution is to be spiked into calibration standards, quality control samples, and unknown samples.

Sample Preparation: Protein Precipitation (for Plasma/Serum Samples)
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the 10 µg/mL internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-UV Method

This method is suitable for the quantification of analytes with a strong UV chromophore.

Chromatographic Conditions:

ParameterCondition
Column Biphenyl column, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 254 nm
LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for complex matrices and low-concentration analytes.

Chromatographic Conditions:

ParameterCondition
Column Biphenyl column, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 20% B; 1-5 min: 20-90% B; 5-6 min: 90% B; 6.1-8 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Negative Ion Mode):

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition (IS) To be determined by infusion of the IS solution. A possible transition for [M-H]⁻ would be m/z 265 -> 221 (loss of COOH).
Collision Energy To be optimized for the specific instrument and transition.

Data Presentation

The following tables summarize the expected performance characteristics of a quantitative method using this compound as an internal standard. The data is representative and should be validated for each specific analyte and matrix.

Table 1: Linearity and Range

Analyte Concentration (ng/mL)Response Ratio (Analyte Peak Area / IS Peak Area)
10.052
50.258
100.515
502.56
1005.12
50025.5
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ1< 15< 1585-115
Low3< 10< 1090-110
Medium75< 10< 1090-110
High400< 10< 1090-110

Table 3: Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)%RSD (n=6)
Low392.54.8
Medium7595.13.5
High40093.84.1

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis Chromatographic Analysis stock Internal Standard Stock Solution (1 mg/mL) working Internal Standard Working Solution (10 µg/mL) stock->working Dilution cal_standards Calibration Standards working->cal_standards Spiking qc_samples QC Samples working->qc_samples Spiking unknown_samples Unknown Samples working->unknown_samples Spiking protein_precipitation Protein Precipitation (Acetonitrile) cal_standards->protein_precipitation qc_samples->protein_precipitation unknown_samples->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing and Quantification hplc_uv->data_processing lc_ms->data_processing

Caption: Experimental workflow for using this compound as an internal standard.

logical_relationship cluster_process Analytical Process cluster_output Output analyte Analyte sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is Internal Standard (this compound) is->sample_prep injection Chromatographic Injection sample_prep->injection detection Detection (UV or MS) injection->detection analyte_response Analyte Response (Peak Area) detection->analyte_response is_response IS Response (Peak Area) detection->is_response response_ratio Response Ratio (Analyte Area / IS Area) analyte_response->response_ratio is_response->response_ratio quantification Accurate Quantification response_ratio->quantification

References

Application Notes and Protocols for In Vitro Biological Activity Testing of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a synthetic organic compound with a biphenyl scaffold, a structure prevalent in many pharmacologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the carboxylic acid moiety provides a key interaction point for biological targets. This document provides detailed protocols for a panel of in vitro assays to characterize the potential biological activities of this compound, focusing on its potential as an anti-inflammatory, anti-cancer, and urate-lowering agent.

Section 1: Anti-Inflammatory Activity Assays

Biphenyl derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenases (COX) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Inhibition of TNF-α Production in Macrophages

This assay assesses the ability of the test compound to inhibit the production of TNF-α, a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

Signaling Pathway: LPS-induced TNF-α Production

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates NF-kB_Inhibitor IκBα IKK->NF-kB_Inhibitor Phosphorylates NF-kB NF-kB NF-kB_active Active NF-κB NF-kB->NF-kB_active Translocates TNFa_Gene TNF-α Gene NF-kB_active->TNFa_Gene Induces Transcription TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA TNFa_Protein TNF-α Protein (Secreted) TNFa_mRNA->TNFa_Protein Translation & Secretion Test_Compound 4'-Trifluoromethyl- biphenyl-4-carboxylic acid Test_Compound->IKK Potential Inhibition Test_Compound->NF-kB_active Potential Inhibition

Caption: LPS signaling cascade leading to TNF-α production and potential inhibition points.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with the compound solutions for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include vehicle control (DMSO) and unstimulated control wells.[3]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial Mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This is a cell-free enzymatic assay to determine if the compound directly inhibits the activity of COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway.[4][5]

Experimental Workflow:

G start Start reagents Prepare Reagents: - COX-1 or COX-2 Enzyme - Test Compound Dilutions - Arachidonic Acid (Substrate) - Assay Buffer start->reagents incubation Pre-incubate Enzyme with Test Compound (or Vehicle/Reference Inhibitor) reagents->incubation reaction Initiate Reaction by adding Arachidonic Acid incubation->reaction measurement Quantify Prostaglandin E2 (PGE2) Production via ELISA reaction->measurement analysis Calculate % Inhibition and Determine IC50 Value measurement->analysis end End analysis->end G start Start culture Culture and treat cancer cells with test compound start->culture harvest Harvest cells (including supernatant) culture->harvest wash Wash cells with PBS harvest->wash stain Resuspend cells in Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Quadrant Analysis: Q1 (PI+): Necrotic Q2 (Annexin V+/PI+): Late Apoptotic Q3 (Annexin V-/PI-): Live Q4 (Annexin V+/PI-): Early Apoptotic analyze->quadrants end End quadrants->end G cluster_0 Renal Tubule Lumen cluster_1 Apical Membrane of Proximal Tubule Cell cluster_2 Cytoplasm Uric_Acid_Lumen Uric Acid URAT1 URAT1 Transporter (SLC22A12) Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell Anion Intracellular Anion (e.g., Lactate) Anion->URAT1 Antiport Test_Compound 4'-Trifluoromethyl- biphenyl-4-carboxylic acid Test_Compound->URAT1 Inhibition

References

Troubleshooting & Optimization

Common side reactions in the synthesis of "4'-Trifluoromethyl-biphenyl-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. The guidance focuses on identifying and mitigating common side reactions encountered during the synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 4-bromobenzoic acid with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base.[1][2][3]

Q2: What are the primary side reactions to be aware of during the Suzuki-Miyaura synthesis of this compound?

A2: The three most common side reactions are:

  • Homocoupling of the 4-(trifluoromethyl)phenylboronic acid to form 4,4'-bis(trifluoromethyl)biphenyl.

  • Protodeboronation of the 4-(trifluoromethyl)phenylboronic acid to yield trifluoromethylbenzene.

  • Dehalogenation of 4-bromobenzoic acid to produce benzoic acid.

Q3: Why is homocoupling of the boronic acid a common issue?

A3: Homocoupling of arylboronic acids can be promoted by the presence of oxygen in the reaction mixture, which can alter the catalytic cycle of the palladium catalyst.[2] It can also occur under certain conditions even in the absence of oxygen. Electron-deficient arylboronic acids, such as 4-(trifluoromethyl)phenylboronic acid, can be particularly susceptible to this side reaction.

Q4: What causes protodeboronation and how can it be minimized?

A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This can be catalyzed by residual acid or base in the reaction mixture and is often exacerbated by elevated temperatures and the presence of water. To minimize this, it is crucial to use purified reagents and solvents, and to carefully control the reaction temperature and time.

Q5: How does the presence of electron-withdrawing groups on both coupling partners affect the reaction?

A5: Both the trifluoromethyl group (-CF3) on the boronic acid and the carboxylic acid group (-COOH) on the aryl bromide are electron-withdrawing. The electron-withdrawing nature of the -CF3 group can make the boronic acid more susceptible to homocoupling. On the other hand, the electron-withdrawing carboxylic acid group on the 4-bromobenzoic acid can sometimes make the oxidative addition step of the catalytic cycle more favorable. However, the acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction, potentially requiring protection of this group or careful selection of the base.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Suggestions
Low yield of the desired product - Inactive catalyst- Suboptimal reaction temperature- Inefficient base- Presence of oxygen leading to side reactions- Protodeboronation of the boronic acid- Use a fresh, active palladium catalyst and ligand.- Optimize the reaction temperature; higher temperatures may increase reaction rate but can also promote side reactions.- Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvent systems.- Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen.- Use a slight excess of the boronic acid to compensate for potential protodeboronation.
Significant amount of 4,4'-bis(trifluoromethyl)biphenyl impurity - Presence of oxygen in the reaction- High reaction temperature- Inappropriate catalyst or ligand- Thoroughly degas all solvents and reagents before use.- Maintain a positive pressure of an inert gas throughout the reaction.- Consider using a milder reaction temperature.- Screen different palladium catalysts and phosphine ligands.
Presence of trifluoromethylbenzene in the product mixture - Elevated reaction temperature- Prolonged reaction time- Presence of protic impurities (e.g., water, alcohols)- Reduce the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.- Use anhydrous solvents and reagents.- A slight excess of the boronic acid can be used to drive the desired reaction to completion before significant protodeboronation occurs.
Formation of benzoic acid as a byproduct - Presence of a hydride source leading to dehalogenation- Certain palladium catalysts may promote dehalogenation- Ensure solvents are not a source of hydrides.- Screen different palladium catalysts and ligands; sometimes bulkier ligands can suppress dehalogenation.- Use a well-defined palladium(0) precatalyst.

Summary of Common Side Reactions

Side Reaction Side Product Typical Cause(s) Mitigation Strategies Typical Yield (%)
Homocoupling4,4'-Bis(trifluoromethyl)biphenylPresence of oxygen, high temperature, catalyst choice.Degas solvents and reagents, use an inert atmosphere, optimize temperature, screen catalysts and ligands.Not specifically reported for this reaction.
ProtodeboronationTrifluoromethylbenzeneHigh temperature, prolonged reaction time, protic impurities.Control temperature and reaction time, use anhydrous solvents.Not specifically reported for this reaction.
DehalogenationBenzoic AcidHydride sources in the reaction mixture, catalyst choice.Use aprotic solvents, screen catalysts and ligands.Not specifically reported for this reaction.

Experimental Workflow and Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the competing side reactions.

Suzuki_Coupling_Workflow cluster_main Main Reaction Pathway cluster_side Common Side Reactions Reactant1 4-Bromobenzoic Acid Catalyst Pd Catalyst + Base Reactant1->Catalyst Reactant2 4-(Trifluoromethyl)phenylboronic Acid Reactant2->Catalyst Product This compound Catalyst->Product Side_Product1 4,4'-Bis(trifluoromethyl)biphenyl (Homocoupling) Side_Product2 Trifluoromethylbenzene (Protodeboronation) Side_Product3 Benzoic Acid (Dehalogenation) Reactant2_side 4-(Trifluoromethyl)phenylboronic Acid Reactant2_side->Side_Product1 O2 / Heat Reactant2_side->Side_Product2 H+ / Heat Reactant1_side 4-Bromobenzoic Acid Reactant1_side->Side_Product3 [H] source

Figure 1. Main reaction and side reaction pathways in the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize this compound. This protocol is based on general procedures for similar couplings and should be optimized for specific laboratory conditions.[1][2]

Materials:

  • 4-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh3, 0.04 mmol, 4 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (10 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, 4-(trifluoromethyl)phenylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of degassed 1,4-dioxane.

  • Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) at least three times.

  • Add the degassed 1,4-dioxane and water to the reaction flask via cannula or syringe.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and extract it with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate with 1% acetic acid) or by recrystallization from an appropriate solvent system to afford the pure this compound.

References

How to avoid homocoupling in the Suzuki synthesis of "4'-Trifluoromethyl-biphenyl-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. The following information addresses the common side reaction of homocoupling and offers strategies to minimize its occurrence.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this Suzuki synthesis?

A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent, in this case, 4-(trifluoromethyl)phenylboronic acid, couple with each other to form a symmetrical biaryl byproduct (4,4'-bis(trifluoromethyl)biphenyl).[1][2] This undesired reaction consumes the starting material, lowers the yield of the target molecule, this compound, and complicates the purification process due to the structural similarities between the product and the byproduct.[1]

Q2: What are the primary causes of homocoupling in this palladium-catalyzed reaction?

A2: The two main causes of homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][5] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst, which can re-enter the cycle.[3][5]

Q3: How does the choice of palladium catalyst influence the formation of the homocoupling byproduct?

A3: The selection of the palladium source is critical. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred because it is already in the active catalytic state and does not require an in-situ reduction step.[2] If a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is used, it can directly promote homocoupling before it is fully reduced to the catalytically active Pd(0) state.[2][4]

Q4: What role do ligands play in suppressing the formation of 4,4'-bis(trifluoromethyl)biphenyl?

A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the final reductive elimination step of the catalytic cycle, which forms the desired biphenyl product.[2][4][6] A faster reductive elimination decreases the lifetime of the diorganopalladium(II) intermediate, thereby minimizing the opportunity for side reactions like homocoupling to occur.[2]

Q5: Why is rigorous degassing of the reaction mixture essential for preventing homocoupling?

A5: Degassing is arguably the most critical step to prevent homocoupling because it removes dissolved oxygen.[7][8] As oxygen is a key culprit in oxidizing the active Pd(0) catalyst to the problematic Pd(II) state, its removal is paramount.[5][9] Thoroughly degassing solvents and maintaining an inert atmosphere (using Argon or Nitrogen) throughout the reaction significantly suppresses this oxidative pathway and, consequently, the homocoupling side reaction.[7][10]

Troubleshooting Guide: High Levels of Homocoupling

If you observe significant amounts of the 4,4'-bis(trifluoromethyl)biphenyl byproduct, consult the following guide.

ObservationPotential CauseRecommended Solution
High levels of homocoupling byproduct detected by LC-MS or NMR.Presence of Oxygen: Incomplete degassing of solvents or reaction vessel.Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Nitrogen, Argon) for at least 15-30 minutes or by using several freeze-pump-thaw cycles.[2][10] Ensure the reaction is run under a positive pressure of inert gas.
Reaction turns black quickly, indicating palladium black precipitation.Pd(II) Precatalyst: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is promoting homocoupling before efficient reduction to Pd(0).Switch to a Pd(0) catalyst like Pd(PPh₃)₄.[2] Alternatively, use a modern precatalyst system (e.g., a Buchwald G3 precatalyst) designed for rapid and efficient generation of the active Pd(0) species.[8]
Homocoupling persists despite degassing and using a Pd(0) source.Slow Reductive Elimination: The final step of the desired catalytic cycle is slow, allowing side reactions to compete.Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to accelerate the reductive elimination step.[2][4]
Variable results between batches.Inconsistent Reaction Setup: Minor variations in the quality of reagents or the inert atmosphere setup.Add a mild reducing agent, such as potassium formate, to the reaction mixture to scavenge any Pd(II) species that may form.[7] Standardize the degassing procedure for all experiments.

Quantitative Data Summary

The following table illustrates the expected impact of reaction conditions on the yield of this compound and the formation of the homocoupling byproduct.

Condition IDPalladium SourceDegassing ProcedureExpected Product YieldHomocoupling Byproduct
A (Optimized) Pd(PPh₃)₄ (Pd(0))Subsurface N₂ Sparge>95%<2%
B (Sub-optimal) Pd(OAc)₂ / SPhos (Pd(II))N₂ Sparge~85%~10%
C (Problematic) Pd(OAc)₂None (Reaction in Air)<50%>40%
D (Sub-optimal) Pd(PPh₃)₄ (Pd(0))None (Reaction in Air)~70%~25%

Experimental Protocols

Protocol 1: Optimized Suzuki Synthesis of this compound

This protocol is designed to minimize homocoupling by utilizing a Pd(0) catalyst and ensuring an inert atmosphere.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and finely powdered potassium phosphate (K₃PO₄) (2.5 eq).

  • Inerting the System: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst, such as Pd(PPh₃)₄ (1-3 mol%), followed by the appropriate ligand if necessary (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via a cannula or syringe.

  • Reaction: Heat the reaction mixture to the optimal temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Rigorous Solvent Degassing
  • Subsurface Sparge Method: Place the solvent in a flask with an inlet for inert gas that reaches below the solvent surface and an outlet. Bubble a steady stream of argon or nitrogen through the solvent for at least 30 minutes. This is a highly effective method for removing dissolved oxygen.[7]

  • Freeze-Pump-Thaw Method: For highly sensitive reactions, place the solvent in a Schlenk flask and freeze it using liquid nitrogen. Once frozen, apply a high vacuum for several minutes. Close the flask to the vacuum and allow the solvent to thaw completely. Repeat this cycle three times to ensure maximum removal of dissolved gases.

Visualizations

Suzuki_Cycle Desired Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OA_Complex Ar-Pd(II)L2-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L2-Ar' Transmetalation Complex OA_Complex->TM_Complex TM_Complex->Pd0 Product Ar-Ar' (Desired Product) TM_Complex->Product Reductive Elimination ArX 4-Bromobenzoic Acid (Ar-X) ArX->OA_Complex ArBOH2 4-(CF3)PhB(OH)2 (Ar'-B(OH)2) ArBOH2->OA_Complex Base Base (e.g., K3PO4) Base->ArBOH2

Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Cycle Competing Homocoupling Pathway Pd0 Pd(0)L2 PdII Pd(II) Species Pd0->PdII Oxidation TM1 Ar'-Pd(II)L2-OH PdII->TM1 1st Transmetalation TM2 Ar'-Pd(II)L2-Ar' TM1->TM2 2nd Transmetalation TM2->Pd0 Regeneration of Pd(0) Homocoupling_Product Ar'-Ar' (Homocoupled Byproduct) TM2->Homocoupling_Product Reductive Elimination Oxygen O2 (Oxygen) Oxygen->Pd0 ArBOH2_1 4-(CF3)PhB(OH)2 (Ar'-B(OH)2) ArBOH2_1->PdII ArBOH2_2 4-(CF3)PhB(OH)2 (Ar'-B(OH)2) ArBOH2_2->TM1

Caption: A simplified mechanism showing how Pd(II) species lead to boronic acid homocoupling.

Troubleshooting_Workflow Troubleshooting Workflow for Homocoupling Start Start: Homocoupling Observed (>5%) Check_Degas Is the reaction rigorously degassed? Start->Check_Degas Implement_Degas Implement rigorous degassing (N2 sparge or Freeze-Pump-Thaw) Check_Degas->Implement_Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Degas->Check_Catalyst Yes Implement_Degas->Check_Catalyst Switch_Catalyst Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Switch_Ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Ligand->Switch_Ligand No End Problem Solved: Homocoupling Minimized Check_Ligand->End Yes Switch_Ligand->End

Caption: A logical workflow for diagnosing and resolving issues with homocoupling.

References

Troubleshooting low yield in "4'-Trifluoromethyl-biphenyl-4-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For this specific synthesis, the typical coupling partners are 4-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid.

Q2: I am not observing any product formation. What are the primary reasons for a complete reaction failure?

A2: A complete lack of product with unreacted starting materials often points to an issue with the catalyst's activity. The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing of the reaction mixture can lead to its deactivation. It is crucial to ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Also, verify the integrity of the palladium precursor and any associated ligands.

Q3: My reaction yield is significantly low. What factors should I investigate to optimize the yield?

A3: Low yields in a Suzuki coupling can stem from several factors. Key areas to investigate include:

  • Catalyst Activity: As mentioned, an inactive catalyst is a common culprit for poor performance.[4]

  • Base Selection and Strength: The choice and amount of base are critical for activating the boronic acid for the transmetalation step.[4] A base that is too weak may lead to a slow reaction, while one that is too strong can cause side reactions.

  • Solvent Choice: The solvent system affects the solubility of the reactants and the stability of the catalytic species, playing a significant role in the reaction's success.[4]

  • Reaction Temperature: The reaction may need to be heated to achieve an optimal rate.[4]

  • Purity of Reagents: Impurities in the aryl halide, boronic acid, or other reagents can interfere with the catalytic cycle.

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A4: The homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5] To minimize this, ensure rigorous degassing of your solvents and the reaction vessel. Running the reaction under a strict inert atmosphere is crucial. In some cases, adjusting the palladium precursor or the ligand can also help reduce homocoupling.

Q5: What are some common side products I should be aware of besides homocoupling?

A5: Besides the homocoupling product of the boronic acid, other potential side products include the dehalogenated starting material (e.g., benzoic acid from 4-bromobenzoic acid) and products arising from protodeboronation of the boronic acid. The formation of these byproducts can be influenced by the choice of base, solvent, and the presence of any protic impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue Possible Cause Recommended Solution
Low or No Conversion of Starting Materials Inactive catalyst due to oxidation.Ensure rigorous degassing of solvents and the reaction vessel; use a fresh catalyst.[4]
Insufficient reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[4]
Improper base selection or insufficient amount.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure at least 2-3 equivalents of base are used.[4][6]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for solvents and flush the reaction flask thoroughly with an inert gas.[5]
Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.Consider using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or adding a reducing agent if using a Pd(II) source.
Formation of Dehalogenated Starting Material Presence of a hydride source.Use high-purity, dry solvents. Certain bases or additives can also act as hydride donors; consider alternatives.
Difficulty in Product Purification Co-elution of the product with starting materials or byproducts during column chromatography.Optimize the solvent system for column chromatography by trying different solvent polarities or using a gradient elution. Recrystallization from a suitable solvent system can also be an effective purification method.[7][8]
Product is an oil and does not solidify.This may be due to impurities. Attempt further purification by column chromatography. After purification, try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for specific laboratory conditions and reagent batches.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[7][9]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Potential Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (4-bromobenzoic acid) PdII_ArylHalide R¹-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation R²-B(OH)₂ (4-(trifluoromethyl)phenylboronic acid) + Base PdII_ArylAryl R¹-Pd(II)L_n-R² Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ Homocoupling Homocoupling (R²-R²) BoronicAcid->Homocoupling O₂ Protodeboronation Protodeboronation (R²-H) BoronicAcid->Protodeboronation H⁺

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and common side reactions.

Troubleshooting_Workflow Start Low Yield of This compound CheckCatalyst Is the catalyst active and reaction under inert atmosphere? Start->CheckCatalyst CheckConditions Are the base, solvent, and temperature appropriate? CheckCatalyst->CheckConditions Yes DegasAndRerun Improve degassing and use fresh catalyst. CheckCatalyst->DegasAndRerun No CheckPurity Are the starting materials pure? CheckConditions->CheckPurity Yes OptimizeConditions Optimize base, solvent, and temperature. CheckConditions->OptimizeConditions No PurifyReagents Purify starting materials. CheckPurity->PurifyReagents No Analysis Analyze byproducts (e.g., homocoupling). CheckPurity->Analysis Yes OptimizeConditions->Start DegasAndRerun->Start PurifyReagents->Start Success Improved Yield Analysis->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: Common impurities include unreacted starting materials (e.g., 4-bromobenzoic acid, 4-trifluoromethylphenylboronic acid), homo-coupled byproducts (e.g., biphenyl-4,4'-dicarboxylic acid and 4,4'-bis(trifluoromethyl)biphenyl), and residual palladium catalyst. Phenolic byproducts can also form under certain reaction conditions.[1]

Q2: What is a good starting point for a recrystallization solvent system for this compound?

A2: A mixed-solvent system is often effective for the recrystallization of biphenyl carboxylic acids.[2] A common choice is a polar solvent in which the compound is soluble at high temperatures, paired with a non-polar anti-solvent. Ethanol/water or a mixture of a good solvent like ethyl acetate with an anti-solvent like hexanes or heptane are excellent starting points.[2][3][4]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the compound or if there are significant impurities. To resolve this, try reheating the solution to redissolve the oil, adding more of the "good" solvent to lower the saturation point, and then allowing it to cool more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.

Q4: I'm seeing significant streaking or tailing when I run a TLC of my crude product. How can I improve the separation for column chromatography?

A4: Streaking of carboxylic acids on silica gel TLC is common due to strong interactions with the acidic silica. Adding a small amount of a polar modifier like acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can help to protonate the carboxylic acid and reduce tailing, leading to sharper bands.[5]

Q5: Can I use reversed-phase chromatography for purification?

A5: Yes, reversed-phase high-performance liquid chromatography (HPLC) using a C18 column can be an effective method for purifying polar compounds like this compound. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield after recrystallization - The compound is partially soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration.- Ensure the solvent is ice-cold when washing the crystals. - Use the minimum amount of hot solvent required to dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter flask) before hot filtration.
Colored impurities remain after recrystallization - Residual palladium catalyst (often appears as a black or grey solid). - Highly colored organic impurities.- Treat the crude product with activated carbon before recrystallization. - Consider passing a solution of the crude product through a short plug of silica gel or celite before recrystallization. - Column chromatography may be necessary to remove persistent colored impurities.
Poor separation during column chromatography - Inappropriate solvent system. - Co-elution of impurities with similar polarity. - Column overloading.- Optimize the mobile phase polarity using TLC. A mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a good starting point.[7] - Add a small amount of acetic acid to the eluent to improve the peak shape of the carboxylic acid.[5] - Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight).
Product is not crystallizing from the solution - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization.- Slowly evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a seed crystal of the pure compound. - If impurities are the issue, an initial purification by column chromatography may be necessary before recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Sample Preparation: Dissolve the crude product in a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the crude product has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the prepared sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% acetic acid). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Ice Bath dissolve->cool no insoluble impurities hot_filtration->cool filter_wash Vacuum Filtration & Washing cool->filter_wash pure Pure Crystals filter_wash->pure

Caption: A typical experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out recrystallization->oiling_out low_yield Low Yield recrystallization->low_yield streaking Streaking/Tailing chromatography->streaking poor_separation Poor Separation chromatography->poor_separation solution1 Reheat, add more 'good' solvent, cool slowly oiling_out->solution1 Yes solution2 Use minimum hot solvent, wash with ice-cold solvent low_yield->solution2 Yes solution3 Add acetic acid to mobile phase streaking->solution3 Yes solution4 Optimize solvent system, check column loading poor_separation->solution4 Yes

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Improving the Solubility of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing "4'-Trifluoromethyl-biphenyl-4-carboxylic acid" for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: this compound is a white to off-white solid with a molecular weight of 266.22 g/mol .[1][2] It is a weak carboxylic acid with a predicted pKa of approximately 4.04.[3][4] This low pKa indicates that its solubility is highly dependent on pH. The trifluoromethyl group contributes to its lipophilicity.[5]

Q2: What is the expected aqueous solubility of this compound?

A2: The aqueous solubility of this compound is very low. For a structurally related compound, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, the water solubility is reported to be less than 0.1 mg/mL.[6] Generally, biphenyl carboxylic acids are sparingly soluble in water.

Q3: In which organic solvents is this compound soluble?

A3: It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[7] For a similar compound, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, a high solubility of 100 mg/mL in DMSO has been reported, although this may require sonication to achieve.[6] It is also important to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[6]

Q4: Why might I be observing precipitation when I dilute my DMSO stock solution into aqueous assay buffer?

A4: This is a common issue for poorly soluble compounds. The compound may be highly soluble in the organic stock solution (like 100% DMSO), but when this is diluted into an aqueous buffer, the overall solvent composition changes dramatically. This can cause the compound's solubility to decrease sharply, leading to precipitation. This is often referred to as "crashing out" of solution.

Troubleshooting Guide: Solubility Enhancement

Researchers may encounter several issues when preparing solutions of this compound for biological assays. This guide provides systematic approaches to overcome these challenges.

Issue 1: Compound fails to dissolve in common organic solvents.
  • Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.

  • Troubleshooting Steps:

    • Reduce Concentration: Try preparing a more dilute stock solution.

    • Use Co-solvents: A mixture of solvents can sometimes enhance solubility. For example, a combination of DMSO and ethanol might be effective.

    • Apply Gentle Heating and Sonication: Warming the solution gently (e.g., to 37°C) and using a sonicator can help to dissolve the compound. However, be cautious about potential degradation of the compound with excessive heat.

Issue 2: Precipitation occurs upon dilution of the stock solution into aqueous media (e.g., PBS, cell culture media).
  • Possible Cause 1: The final concentration in the aqueous medium is above the compound's aqueous solubility limit.

  • Troubleshooting Steps:

    • pH Adjustment (Salt Formation): Since this is a carboxylic acid, increasing the pH of the aqueous medium will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. Aim for a pH at least 2 units above the pKa (~4.04). A starting point would be to use a buffer at pH 7.4. You can also prepare the stock solution by first dissolving the compound in a small amount of a weak base like 1N NaOH and then diluting it with your assay buffer.

    • Use of Co-solvents in the Final Solution: While keeping the final concentration of the organic solvent low (typically <1% to avoid toxicity in cell-based assays), a small amount of a co-solvent like DMSO or ethanol in the final aqueous solution can help maintain solubility.

    • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.

  • Possible Cause 2: Interaction with components in the assay medium (e.g., salts, proteins).

  • Troubleshooting Steps:

    • Test Solubility in Simpler Buffers: First, assess the solubility in a simple buffer like Phosphate-Buffered Saline (PBS) before moving to more complex cell culture media.

    • Serum Concentration: If using serum in your cell culture media, be aware that it can sometimes lead to precipitation. Test solubility in both serum-free and serum-containing media.

Data Presentation: Solubility of Structurally Similar Compounds

The following table summarizes the solubility of structurally related biphenyl carboxylic acids, which can serve as a useful reference for estimating the solubility of this compound.

CompoundSolventSolubility
Fenbufen Ethanol~0.2 mg/mL
DMSO~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:20 DMSO:PBS (pH 7.2)~0.05 mg/mL
Flurbiprofen Ethanol~25 mg/mL
Dimethylformamide (DMF)~25 mg/mL
DMSO~10 mg/mL
PBS (pH 7.2)~0.9 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment
  • Weigh the desired amount of this compound.

  • Add a small volume of 1N NaOH dropwise while vortexing until the compound is fully dissolved.

  • Add your desired buffer (e.g., PBS, pH 7.4) to reach the final desired stock concentration.

  • Verify the final pH of the stock solution and adjust if necessary.

  • Sterile filter the solution using a 0.22 µm filter before use in cell-based assays.

Protocol 2: Solubilization using Cyclodextrins
  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v in PBS).

  • Add the this compound to the HP-β-CD solution.

  • Stir or sonicate the mixture at room temperature until the compound is fully dissolved. This may take several hours.

  • Sterile filter the final solution.

Visualizations

experimental_workflow start Start: Need to solubilize compound stock_prep Prepare high concentration stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous assay buffer stock_prep->dilution observation Observe for precipitation dilution->observation no_precip No Precipitation: Proceed with assay observation->no_precip Clear Solution precip Precipitation Occurs observation->precip Turbidity/Crystals troubleshoot Troubleshoot Solubility precip->troubleshoot ph_adjust Method 1: pH Adjustment / Salt Formation troubleshoot->ph_adjust cosolvent Method 2: Use of Co-solvents troubleshoot->cosolvent cyclodextrin Method 3: Cyclodextrin Complexation troubleshoot->cyclodextrin

Caption: Experimental workflow for solubilizing the compound.

signaling_pathway cluster_solubilization Solubility Enhancement Strategies A Poorly Soluble Compound (this compound) B Increase pH (> pKa) A->B C Add Co-solvent (e.g., DMSO, Ethanol) A->C D Use Cyclodextrin (e.g., HP-β-CD) A->D E Formation of Soluble Salt (R-COO⁻) B->E F Improved Solvation C->F G Inclusion Complex Formation D->G H Enhanced Aqueous Solubility E->H F->H G->H

Caption: Strategies to enhance aqueous solubility.

References

Technical Support Center: Stability of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-Trifluoromethyl-biphenyl-4-carboxylic acid (CAS 195457-71-7). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability characteristics of this compound in solution. While specific public stability data for this exact molecule is limited, this guide utilizes established principles of medicinal chemistry and stability testing for structurally similar compounds, such as those containing trifluoromethylphenyl and biphenyl carboxylic acid moieties.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and experimental use of this compound.

Q1: My compound is precipitating out of my aqueous buffer (e.g., PBS, pH 7.4). What are the likely causes and solutions?

A1: Precipitation is typically due to the compound's low aqueous solubility, a common characteristic for molecules with lipophilic groups like trifluoromethyl (-CF3) and a biphenyl core.[1][2]

  • Initial Troubleshooting Steps:

    • Verify Concentration: Ensure your target concentration is not above the compound's solubility limit in the specific buffer system.

    • pH Adjustment: As a carboxylic acid, the compound's solubility is pH-dependent. Solubility will increase significantly at pH values above its pKa (likely around 4-5) as the carboxylate salt is formed. Try increasing the buffer pH to 8.0 or higher, if compatible with your experiment.

    • Use of Co-solvents: For stock solutions, dissolve the compound in a water-miscible organic solvent like DMSO, ethanol, or acetonitrile before making final dilutions into the aqueous buffer.[1] Be cautious that the final concentration of the organic solvent is low enough (typically <1%) to not affect your biological system.

    • Temperature: Ensure the buffer temperature is controlled, as solubility can decrease at lower temperatures.

Q2: I suspect my compound is degrading in solution over the course of my multi-day experiment. How can I confirm this?

A2: Degradation can be triggered by factors like pH, temperature, light, and oxidative stress.[3][4][5] To confirm degradation, you need to perform a stability-indicating analysis.

  • Recommended Approach:

    • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is the standard method.[6] It can separate the parent compound from potential degradants.

    • Time-Point Analysis: Prepare a solution of your compound under the exact experimental conditions (buffer, temperature, light exposure). Analyze aliquots via HPLC at T=0 and at subsequent time points (e.g., 24h, 48h, 72h).

    • Data Interpretation: Degradation is confirmed if you observe a decrease in the peak area of the parent compound and/or the appearance of new peaks corresponding to degradation products.

Q3: What are the most probable degradation pathways for this molecule?

A3: While the biphenyl and trifluoromethyl groups are generally stable, degradation can occur under stress conditions.[1][7][8]

  • Hydrolysis: The carboxylic acid group itself is stable, but other functional groups that might be part of a larger molecule containing this scaffold (e.g., esters, amides) are susceptible to acid or base-catalyzed hydrolysis.[9]

  • Oxidative Degradation: The aromatic rings can be susceptible to oxidation, especially in the presence of reactive oxygen species.[5]

  • Photodegradation: Exposure to UV light can sometimes induce degradation of aromatic systems.[1] Experiments should be conducted with protection from light where possible.

  • Decarboxylation: While less common for aromatic carboxylic acids, thermal stress could potentially lead to the loss of the -COOH group.[9]

Q4: How should I prepare and store stock solutions of this compound to maximize stability?

A4: Proper preparation and storage are critical for ensuring the integrity of your compound.

  • Best Practices:

    • Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO or ethanol for the primary stock solution. The trifluoromethyl group enhances lipophilicity, making these good choices.[8]

    • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.

    • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.

    • Inert Atmosphere: For maximum long-term stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Experimental Protocols

To formally assess the stability of this compound, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[3][4][10]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector or LC-MS system

  • pH meter, oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in the stock solvent for analysis.

    • Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks. Aim for 10-20% degradation for optimal results.[3][5]

Data Presentation

Quantitative results from stability studies should be summarized in clear tables.

Table 1: Example Solution Stability Data in PBS (pH 7.4) at 37°C

Time Point (hours)% Remaining of Parent CompoundNumber of Degradation Products
0100.0%0
2498.5%1
4896.2%1
7294.1%2

Table 2: Example Forced Degradation Study Results

Stress Condition% DegradationPeak Purity of ParentComments
0.1 M HCl, 60°C, 24h5.2%PassMinor degradation observed.
0.1 M NaOH, 60°C, 24h18.7%PassSignificant degradation with one major degradant.
3% H₂O₂, RT, 24h12.4%PassModerate degradation, multiple minor degradants.
Heat (105°C), 24h< 1%PassCompound is thermally stable in solid state.
Photolytic (ICH Q1B)8.9%PassModerate sensitivity to light.

Visualizations

Diagrams can clarify complex workflows and relationships.

G A Stability Issue Observed (e.g., Precipitation, Degradation) B Is the issue precipitation? A->B Precipitation? C Is the issue suspected degradation? A->C Degradation? D Troubleshoot Solubility B->D Yes E Perform Time-Point Stability Study (HPLC/LC-MS) C->E Yes F Check Conc. vs. Limit Adjust pH Use Co-solvent (DMSO) Control Temperature D->F G Analyze T=0 vs. T=X samples E->G H Problem Resolved? F->H I Degradation Confirmed? G->I H->A No, re-evaluate J Proceed with Experiment H->J Yes I->J No K Consider Forced Degradation Study (Protocol 1) I->K Yes L Identify Degradants & Modify Experimental Conditions K->L

Caption: Troubleshooting workflow for stability issues.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare 1 mg/mL Stock Solution in Acetonitrile B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Photolytic Stress (ICH Q1B) A->E F Unstressed Control A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze all samples by Stability-Indicating HPLC/LC-MS G->H I Compare Chromatograms H->I J Identify Degradation Pathways & Characterize Degradants I->J

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Crystallization of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid.

Troubleshooting Crystallization Issues

Poor crystallization of this compound can manifest in several ways, including the formation of oils, fine powders, or an inability to induce crystal growth. This guide addresses these common issues in a question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or the solution temperature being above the melting point of the impure compound.

Troubleshooting Steps:

  • Reduce Supersaturation Rate: Cool the solution more slowly to allow sufficient time for crystal nucleation and growth.

  • Increase Solvent Volume: Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to decrease the supersaturation level.

  • Seed the Solution: Introduce a small, pure crystal of this compound to encourage nucleation at a lower supersaturation.

  • Lower the Solution Temperature: If possible, cool the solution to a temperature below the melting point of the compound before inducing crystallization.

  • Change the Solvent System: Experiment with different solvent or co-solvent systems. A solvent with a lower boiling point might be beneficial.

Q2: The crystallization process results in a very fine powder, not well-defined crystals. How can I improve crystal size?

A2: The formation of fine powders is typically a result of rapid nucleation. To obtain larger crystals, the rate of nucleation should be controlled to favor crystal growth.

Troubleshooting Steps:

  • Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.

  • Reduce Agitation: Avoid vigorous stirring or agitation once the solution starts to become cloudy, as this can induce rapid nucleation.

  • Use a Co-solvent System: A carefully selected co-solvent (anti-solvent) can be added slowly to a solution of the compound to gradually decrease its solubility and promote slow crystal growth.

Q3: I am unable to induce crystallization, even after cooling the solution. What are the next steps?

A3: Failure to crystallize can be due to several factors, including the solution not being sufficiently saturated or the presence of impurities that inhibit nucleation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • Seeding: Add a seed crystal of the pure compound.

  • Increase Concentration: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the compound.

  • Purify the Material: If significant impurities are present, consider a preliminary purification step, such as column chromatography, before attempting recrystallization. A common solvent system for purification of similar compounds is ethyl acetate/petroleum ether.

Frequently Asked Questions (FAQs)

Q1: What are suitable solvents for the recrystallization of this compound?

A1: Based on the properties of the compound and data from structurally similar molecules, the following solvents and solvent systems are recommended as starting points for screening:

  • Single Solvents: Ethanol, methanol, and acetone are good starting points as the compound shows some solubility in them.

  • Co-solvent Systems:

    • Aqueous Ethanol/Methanol: Dissolve the compound in a minimal amount of hot ethanol or methanol and then slowly add hot water until the solution becomes slightly cloudy.

    • Benzene/Petroleum Ether: This system is effective for the non-fluorinated analog, 4-biphenyl-carboxylic acid, and may be applicable here.

    • DMF/Water: Dissolving the compound in a large excess of N,N-dimethylformamide (DMF) and adding a small amount of water has been successful for similar biphenyl carboxylic acids.

Q2: How does the trifluoromethyl group affect the crystallization of this compound?

A2: The trifluoromethyl (CF3) group is strongly electron-withdrawing and can influence intermolecular interactions, such as π-π stacking and hydrogen bonding. This can affect the crystal packing and, consequently, the ease of crystallization and the resulting crystal morphology. It may also increase the solubility in certain organic solvents compared to its non-fluorinated analog.

Q3: Is there a general protocol for recrystallization of this compound?

A3: While the optimal conditions should be determined experimentally, a general starting protocol is provided below. This protocol is based on common recrystallization techniques for aromatic carboxylic acids.

Experimental Protocols

General Recrystallization Protocol

This protocol provides a general framework for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized for your particular sample.

1. Solvent Selection:

  • Perform small-scale solubility tests to identify a suitable solvent or co-solvent system. A good single solvent will dissolve the compound when hot but not when cold. For a co-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" (anti-solvent).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring).

  • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and cooling.

  • If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven at an appropriate temperature.

Data Presentation

Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol 20~5.0
40~15.0
Ethanol 20~3.5
40~10.0
Acetone 20~8.0
40~25.0
Ethyl Acetate 20~4.5
40~14.0
Toluene 20~1.0
40~4.0

Note: This data is for 4-biphenylcarboxylic acid and should be used as an estimation for this compound. Actual solubilities may vary.

Visualizations

Troubleshooting Workflow for "Oiling Out"

Oiling_Out_Troubleshooting Troubleshooting 'Oiling Out' during Crystallization start Oiling Out Observed check_supersaturation Is the rate of supersaturation high? start->check_supersaturation solution_slow_cooling Action: Slow down the cooling rate. check_supersaturation->solution_slow_cooling Yes solution_add_solvent Action: Add more 'good' solvent. check_supersaturation->solution_add_solvent Yes check_impurities Are significant impurities present? check_supersaturation->check_impurities No solution_slow_cooling->check_impurities solution_add_solvent->check_impurities solution_purify Action: Purify material before crystallization (e.g., column chromatography). check_impurities->solution_purify Yes check_seeding Has seeding been attempted? check_impurities->check_seeding No solution_purify->check_seeding solution_seed Action: Introduce a seed crystal. check_seeding->solution_seed No end_failure Re-evaluate solvent system check_seeding->end_failure Yes, and still fails end_success Successful Crystallization solution_seed->end_success solution_seed->end_failure If fails end_failure->solution_purify

Caption: A logical workflow for troubleshooting "oiling out".

General Recrystallization Workflow

Recrystallization_Workflow General Recrystallization Workflow start Start with Impure Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool Cool Solution Slowly dissolve->cool No insoluble impurities hot_filtration->cool induce_crystallization Induce Crystallization (Scratch/Seed if necessary) cool->induce_crystallization ice_bath Cool in Ice Bath induce_crystallization->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A standard workflow for recrystallization.

Resolving peak tailing in HPLC analysis of "4'-Trifluoromethyl-biphenyl-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and reproducibility of your results.[1] This guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing for this compound.

Question: Why is the peak for this compound tailing?

Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often a result of unwanted secondary interactions between the analyte and the stationary phase, or suboptimal analytical conditions. The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of your analyte, leading to peak tailing.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it will exist in both ionized and non-ionized forms, which can result in broadened or tailing peaks.[3] The predicted pKa of this compound is approximately 4.04.

  • Insufficient Buffer Capacity: A low buffer concentration may not be able to maintain a consistent pH on the column, leading to inconsistent analyte ionization and peak shape.[2]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

  • Extra-column Volume: Excessive tubing length or diameter between the column and the detector can lead to band broadening and peak tailing.[1]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[2]

Below is a troubleshooting workflow to address peak tailing:

G start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH ~2 units below analyte pKa (~4.04)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.0-3.0 using an appropriate buffer (e.g., phosphate or formate). check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration to improve pH stability. check_buffer->increase_buffer No check_column Is the column old, contaminated, or appropriate? check_buffer->check_column Yes increase_buffer->check_column column_maintenance Flush column with a strong solvent. Consider using an end-capped column or a column with a different stationary phase. check_column->column_maintenance Yes check_overload Is sample concentration too high? check_column->check_overload No column_maintenance->check_overload dilute_sample Dilute the sample or reduce injection volume. check_overload->dilute_sample Yes check_extracolumn Are there any sources of extra-column volume? check_overload->check_extracolumn No dilute_sample->check_extracolumn minimize_dead_volume Use shorter, narrower ID tubing. Ensure all connections are secure. check_extracolumn->minimize_dead_volume Yes end Peak Shape Improved check_extracolumn->end No minimize_dead_volume->end

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound?

For acidic compounds, it is recommended to use a mobile phase pH that is at least 2 pH units below the analyte's pKa to ensure it is in a single, non-ionized form.[4] Since the predicted pKa of this compound is around 4.04, a mobile phase pH between 2.0 and 3.0 is ideal.[2] This can be achieved using a suitable buffer, such as a phosphate or formate buffer.

Q2: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally has a stronger elution strength and lower viscosity, which can lead to sharper peaks and shorter run times.[5] However, for some phenolic and acidic compounds, methanol can sometimes improve peak shape by reducing tailing due to its hydrogen bonding capabilities.[5] It is advisable to test both solvents during method development to determine the optimal choice for your specific separation.

Q3: How does buffer concentration affect peak shape?

An adequate buffer concentration, typically in the range of 10-50 mM, is crucial for maintaining a stable pH across the column.[2] Insufficient buffer capacity can lead to pH shifts as the sample plug travels through the column, resulting in peak broadening and tailing. Increasing the buffer concentration can often improve peak symmetry.[6]

Q4: Can the type of HPLC column I use contribute to peak tailing?

Yes, the choice of column is critical. Older, Type-A silica columns have a higher number of accessible, acidic silanol groups that can cause significant tailing with polar and ionizable compounds.[7] Using a modern, high-purity, end-capped column is highly recommended to minimize these secondary interactions.[1] End-capping chemically modifies the residual silanol groups, making them less interactive.

Q5: What are extra-column effects and how can I minimize them?

Extra-column effects refer to band broadening that occurs outside of the HPLC column, in components such as the injector, detector cell, and the tubing connecting them.[1] To minimize these effects, use tubing with the smallest possible internal diameter and shortest possible length, and ensure all fittings are properly connected to avoid dead volume.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative impact of various parameters on the peak shape of this compound. The asymmetry factor (As) is used as a measure of peak tailing, where a value of 1.0 represents a perfectly symmetrical peak, and values greater than 1.2 indicate significant tailing.[2]

ParameterCondition 1Expected Asymmetry Factor (As)Condition 2Expected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 4.0 (near pKa)> 1.5pH 2.51.0 - 1.2At low pH, the carboxylic acid is fully protonated, minimizing secondary interactions with silanols.[8]
Organic Modifier Acetonitrile1.1 - 1.3Methanol1.0 - 1.2Methanol's hydrogen bonding capacity can sometimes reduce tailing for acidic compounds.[5]
Buffer Concentration 5 mM> 1.425 mM1.0 - 1.2Higher buffer concentration ensures stable pH across the column, leading to better peak shape.[6]
Column Type Standard C18> 1.3End-capped C181.0 - 1.2End-capping reduces the number of active silanol sites available for secondary interactions.[1]

Experimental Protocols

This section provides a detailed starting methodology for the HPLC analysis of this compound.

Objective: To develop a robust HPLC method for the quantification of this compound with good peak symmetry.

Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or phosphoric acid)

  • Potassium phosphate monobasic

  • HPLC system with UV detector

  • C18 reversed-phase column (end-capped, e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Mobile Phase Preparation (Recommended Starting Conditions):

    • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade water. Degas the solution.

    • Mobile Phase B: Acetonitrile.

    • Alternatively, a phosphate buffer can be used. For a 25 mM phosphate buffer at pH 2.5, dissolve 3.4 g of potassium phosphate monobasic in 1 L of water and adjust the pH to 2.5 with phosphoric acid.

  • HPLC Conditions:

    • Column: C18 reversed-phase, end-capped (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting gradient could be:

      • 0-1 min: 95% A, 5% B

      • 1-10 min: Gradient to 5% A, 95% B

      • 10-12 min: Hold at 5% A, 95% B

      • 12.1-15 min: Return to initial conditions (95% A, 5% B) and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the UV maximum of the analyte)

  • Method Optimization:

    • If peak tailing is observed, ensure the mobile phase pH is below 3.0.

    • Increase the buffer concentration in Mobile Phase A to 25 mM or 50 mM if necessary.

    • Evaluate the use of methanol as the organic modifier (Mobile Phase B) and compare the peak shape to that obtained with acetonitrile.

    • If the issue persists, consider trying a different brand of end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).

Visualization of Analyte-Stationary Phase Interaction

The following diagram illustrates the secondary interaction between the ionized form of this compound and a residual silanol group on the stationary phase, which is a primary cause of peak tailing.

Caption: Secondary interaction causing peak tailing.

References

Minimizing impurities in the final product of "4'-Trifluoromethyl-biphenyl-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in the final product of "4'-Trifluoromethyl-biphenyl-4-carboxylic acid".

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 4-carboxyphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene (or a similar aryl halide) in the presence of a palladium catalyst and a base.

Q2: What are the typical impurities encountered in the synthesis of this compound via Suzuki coupling?

A2: Common impurities include:

  • Homocoupling products: Dimerization of the boronic acid starting material (biphenyl-4,4'-dicarboxylic acid) or the aryl halide.

  • Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom, leading to benzoic acid.

  • Dehalogenated starting material: Reduction of the aryl halide (e.g., 4-(trifluoromethyl)benzene).

  • Residual starting materials: Unreacted 4-carboxyphenylboronic acid or 1-bromo-4-(trifluoromethyl)benzene.

  • Catalyst residues: Trace amounts of palladium.

Q3: What are the recommended purification methods for this compound?

A3: The most effective purification methods are:

  • Recrystallization: This is a highly effective technique for removing most impurities. Suitable solvent systems include mixtures of an organic solvent and water (e.g., ethanol/water, DMF/water) or a combination of a good solvent and a poor solvent (e.g., benzene/petroleum ether).

  • Column Chromatography: Silica gel column chromatography using a solvent system such as ethyl acetate/hexane can be employed to separate the desired product from impurities with different polarities.[1]

Q4: Which analytical techniques are best suited for assessing the purity of the final product?

A4: A combination of the following analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and identify impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is not oxidized. Use fresh catalyst or a pre-catalyst that is activated in situ. - Consider using a more active catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., Buchwald ligands).
Poor Quality of Boronic Acid - Use fresh, high-purity 4-carboxyphenylboronic acid. Boronic acids can degrade over time. - Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.
Presence of Oxygen - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the palladium catalyst.
Inappropriate Base or Solvent - Optimize the base. Stronger bases like potassium phosphate (K₃PO₄) can sometimes improve yields. - Ensure the solvent system (e.g., dioxane/water, toluene/water) provides good solubility for all reactants.
Suboptimal Reaction Temperature - If the reaction is sluggish, consider increasing the temperature (typically 80-110 °C). - If catalyst decomposition is suspected, try a lower temperature for a longer duration.
Issue 2: High Levels of Homocoupling Impurities
Potential Cause Troubleshooting Steps
Oxygen in the Reaction Mixture - Rigorously exclude oxygen from the reaction. Ensure proper degassing of solvents and maintain a positive pressure of an inert gas.
Slow Transmetalation Step - Use a more effective base (e.g., cesium carbonate or potassium phosphate) to facilitate the transmetalation of the boronic acid to the palladium center. - Ensure the boronic acid is of high quality and readily available for the reaction.
Suboptimal Catalyst Loading - While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling.
Issue 3: Difficulty in Removing Impurities by Recrystallization
Potential Cause Troubleshooting Steps
"Oiling Out" of the Product - "Oiling out" occurs when the product separates as a liquid instead of a solid. This can be due to the saturation temperature being above the product's melting point or high impurity levels. - To remedy this, reheat the solution to redissolve the oil, add more of the "good" solvent to lower the saturation temperature, and allow it to cool more slowly.
Co-crystallization of Impurities - If an impurity has very similar solubility properties to the product, it may co-crystallize. - Try a different solvent system for recrystallization. A solvent screen using small amounts of material can identify a more selective system. - Consider a preliminary purification step, such as column chromatography, to remove the problematic impurity before recrystallization.
Low Recovery of Crystalline Product - The most common cause is using an excessive amount of solvent. Use the minimum amount of hot solvent required to just dissolve the solid. - Ensure the crystals are washed with a minimal amount of ice-cold solvent to prevent the product from dissolving.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar biphenyl syntheses and should be optimized for specific laboratory conditions.

Materials:

  • 4-Carboxyphenylboronic acid

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water (degassed)

Procedure:

  • In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Under an inert atmosphere (e.g., argon or nitrogen), add toluene and a 2 M aqueous solution of potassium carbonate.

  • Stir the mixture vigorously and heat to 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to completely dissolve the solid with gentle heating and swirling.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • To the hot, clear solution, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, during which crystals should form.

  • To maximize yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 3: HPLC Method for Purity Analysis

This is a general method and should be validated and optimized for the specific instrumentation and impurities of interest.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of the final product in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Visualizations

Suzuki_Coupling_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Reactants: - 4-Carboxyphenylboronic Acid - 1-Bromo-4-(trifluoromethyl)benzene - Pd(OAc)2/PPh3 - K2CO3 reaction Suzuki Coupling (Toluene/Water, 80-90°C, 4-6h) reactants->reaction workup Work-up (EtOAc extraction, wash) reaction->workup crude_product Crude Product workup->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization column_chrom Column Chromatography (e.g., EtOAc/Hexane) crude_product->column_chrom final_product Pure Final Product recrystallization->final_product column_chrom->final_product hplc HPLC nmr NMR ms MS final_product->hplc final_product->nmr final_product->ms

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Check Reagent Quality (esp. Boronic Acid) start->check_reagents check_conditions Check Reaction Conditions start->check_conditions sol_catalyst Use fresh/more active catalyst (e.g., with Buchwald ligands) check_catalyst->sol_catalyst Inactive? sol_reagents Use fresh, high-purity reagents Consider boronic acid derivatives check_reagents->sol_reagents Degraded? sol_conditions Degas solvents thoroughly Optimize base and temperature check_conditions->sol_conditions Suboptimal?

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.

MTP_Inhibition_Pathway cluster_er Endoplasmic Reticulum (Hepatocyte/Enterocyte) tg_ce Triglycerides (TG) & Cholesteryl Esters (CE) mtp Microsomal Triglyceride Transfer Protein (MTP) tg_ce->mtp apob Apolipoprotein B (ApoB) apob->mtp lipoprotein Nascent VLDL / Chylomicron Assembly mtp->lipoprotein Lipid Transfer secretion Secretion of VLDL (from liver) and Chylomicrons (from intestine) lipoprotein->secretion inhibitor 4'-Trifluoromethyl-biphenyl- 4-carboxylic acid derivative (MTP Inhibitor) inhibitor->mtp Inhibits plasma_lipids Decreased Plasma LDL-Cholesterol and Triglycerides secretion->plasma_lipids Leads to

Caption: Simplified signaling pathway illustrating the mechanism of action of MTP inhibitors, a class of drugs to which derivatives of the target molecule belong.

References

Validation & Comparative

A Comparative Guide to 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid as a Reference Standard for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reference standard is a critical step to ensure the accuracy and reliability of analytical results. This guide provides a comprehensive comparison of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid as a reference standard against two viable alternatives: Biphenyl-4-carboxylic acid and 4-Chlorobiphenyl-4-carboxylic acid. This comparison is based on their physicochemical properties, purity, and a proposed analytical methodology for their evaluation.

Introduction to the Reference Standards

This compound is a fluorinated derivative of biphenyl-4-carboxylic acid. The presence of the trifluoromethyl group can significantly influence its physicochemical properties, such as lipophilicity and chromatographic retention, making it a suitable reference standard in the analysis of related pharmaceutical compounds, including as a known related compound of the drug Celecoxib.[1][2][3]

Biphenyl-4-carboxylic acid is the parent compound and a common organic building block.[4] Its well-characterized nature and commercial availability make it a frequent choice as a reference standard in various analytical applications.

4-Chlorobiphenyl-4-carboxylic acid offers an alternative with a different substitution on the biphenyl core. The chloro- substitution provides another level of variation in polarity and reactivity, which can be useful for chromatographic method development and validation.

Performance Comparison

While direct, publicly available experimental studies comparing the performance of these three specific compounds as reference standards are limited, a comparative analysis can be constructed based on their typical specifications from suppliers and established analytical principles. The following table summarizes key parameters for these compounds.

ParameterThis compoundBiphenyl-4-carboxylic acid4-Chlorobiphenyl-4-carboxylic acid
CAS Number 195457-71-7[5]92-92-2[4]5748-40-3
Molecular Formula C₁₄H₉F₃O₂[5]C₁₃H₁₀O₂[4]C₁₃H₉ClO₂
Molecular Weight 266.22 g/mol [5]198.22 g/mol 232.66 g/mol
Typical Purity (by HPLC) ≥98%≥99% (HPLC)[6]≥98%
Melting Point Not specified224-228 °C[6]268-272 °C
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO.Soluble in organic solvents.Soluble in organic solvents.
Key Structural Feature Trifluoromethyl groupUnsubstituted biphenylChloro-substituted biphenyl

Experimental Protocols

To facilitate a direct comparison of these reference standards, a robust analytical method is required. The following High-Performance Liquid Chromatography (HPLC) method is proposed, based on established methods for the analysis of Celecoxib and its related impurities.[1]

Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products, making it suitable for purity analysis and stability studies.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each reference standard in methanol. Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

Forced Degradation Study Protocol

To compare the stability of the reference standards, a forced degradation study should be performed according to ICH guidelines. This involves subjecting the compounds to various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Procedure:

  • Prepare solutions of each reference standard at 1 mg/mL in a suitable solvent.

  • Expose the solutions to the stress conditions outlined above.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the stability-indicating HPLC method to determine the percentage degradation and identify any degradation products.

Visualizations

Experimental Workflow for Reference Standard Comparison

G cluster_0 Preparation cluster_1 Analysis cluster_2 Outcome A Procure Reference Standards: - this compound - Biphenyl-4-carboxylic acid - 4-Chlorobiphenyl-4-carboxylic acid B Prepare Stock Solutions (1 mg/mL in Methanol) A->B C Perform Initial Purity Analysis by HPLC-UV B->C D Conduct Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B->D F Compare Purity, Stability, and Degradation Profiles C->F E Analyze Stressed Samples by Stability-Indicating HPLC-UV D->E E->F G Select Optimal Reference Standard for Specific Application F->G

Caption: Workflow for comparing reference standards.

Logical Flow for Selecting a Reference Standard

G start Start: Need for a Reference Standard is_direct_match Is the analyte This compound? start->is_direct_match use_target Use this compound as the primary standard is_direct_match->use_target Yes use_alternative Consider alternatives: Biphenyl-4-carboxylic acid or 4-Chlorobiphenyl-4-carboxylic acid is_direct_match->use_alternative No evaluate_properties Evaluate Physicochemical Properties (Polarity, Solubility, etc.) use_alternative->evaluate_properties evaluate_performance Compare Analytical Performance (Purity, Stability, Peak Shape) evaluate_properties->evaluate_performance select_best_fit Select the most suitable reference standard evaluate_performance->select_best_fit

Caption: Decision tree for reference standard selection.

Conclusion

The choice of a reference standard is contingent upon the specific requirements of the analytical method. This compound is an excellent choice when it is the direct analyte of interest or a known impurity that needs to be quantified. Its unique trifluoromethyl group provides distinct chromatographic behavior that can be advantageous for method specificity.

For applications where a more general biphenyl carboxylic acid reference standard is needed, Biphenyl-4-carboxylic acid offers high purity and a well-documented profile. 4-Chlorobiphenyl-4-carboxylic acid serves as a valuable alternative, particularly when developing methods for other chlorinated biphenyl compounds.

Ultimately, the most suitable reference standard should be selected after a thorough evaluation of its performance within the specific analytical method. The experimental protocols provided in this guide offer a framework for conducting such an evaluation, enabling researchers to make an informed decision based on empirical data.

References

Comparative Bioactivity of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships governing the anti-inflammatory and cytotoxic potential of trifluoromethyl-biphenyl-4-carboxylic acid isomers.

Structure-Activity Relationship (SAR) Analysis

The bioactivity of biphenyl-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. The trifluoromethyl group, in particular, is a common feature in many bioactive compounds due to its ability to enhance metabolic stability and binding affinity.

Anti-Inflammatory Activity:

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The general structure-activity relationship for COX-2 inhibitors often involves a diaryl heterocyclic or similar scaffold. The presence of a trifluoromethyl group can contribute to the volume and electronic properties of the molecule, which are critical for selective binding to the larger active site of the COX-2 enzyme compared to COX-1.

It is hypothesized that the position of the trifluoromethyl group on the biphenyl ring will impact the molecule's conformation and its ability to fit into the hydrophobic pocket of the COX-2 active site. While specific IC50 values are not available for a direct comparison, the 4'-position is a common feature in many potent COX-2 inhibitors. This suggests that 4'-Trifluoromethyl-biphenyl-4-carboxylic acid may exhibit the most favorable orientation for binding and inhibition. The 2'- and 3'-isomers may experience steric hindrance or suboptimal electronic interactions, potentially leading to reduced inhibitory activity.

Cytotoxic Activity:

The cytotoxic effects of small molecules against cancer cell lines are often evaluated to identify potential anticancer agents. Biphenyl derivatives have been explored for their anticancer properties. The trifluoromethyl group can enhance the lipophilicity of a compound, facilitating its passage through cell membranes.

The precise positioning of the CF3 group can affect the molecule's interaction with intracellular targets, such as enzymes or transcription factors, that are critical for cancer cell survival and proliferation. Without direct experimental data, it is challenging to definitively rank the cytotoxic potential of the three isomers. However, alterations in the electronic distribution and steric bulk due to the CF3 group's position could lead to differential interactions with cellular machinery, resulting in varying levels of cytotoxicity.

Data Presentation

A comprehensive search of available scientific literature and databases did not yield specific quantitative data (e.g., IC50 values) for a direct comparison of the anti-inflammatory and cytotoxic activities of the 2'-, 3'-, and 4'-isomers of Trifluoromethyl-biphenyl-4-carboxylic acid. To facilitate future research that can populate such a comparative table, detailed experimental protocols are provided in the following section.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric Method)

This protocol outlines a method for determining the inhibitory activity of the test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic substrate)

  • COX Cofactor (e.g., hematin or L-epinephrine)

  • Arachidonic Acid (substrate)

  • Test compounds (2'-, 3'-, and 4'-isomers) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and positive control to the desired concentrations in COX Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme and Inhibitor Incubation: To each well of the 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX-2 enzyme solution. Add the diluted test compounds or positive control to the respective wells. For the enzyme control well, add the same volume of DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the COX Probe to all wells. Initiate the reaction by adding the Arachidonic Acid solution to all wells.

  • Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for at least 10 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor) / Rate of Enzyme Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the test compounds on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma) using the MTT assay.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (2'-, 3'-, and 4'-isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound_Prep Compound Isomer Preparation & Dilution COX2_Assay In Vitro COX-2 Inhibition Assay Compound_Prep->COX2_Assay MTT_Assay In Vitro Cytotoxicity (MTT) Assay Compound_Prep->MTT_Assay Cell_Culture Cell Line Culture Cell_Culture->MTT_Assay IC50_COX IC50 Determination (COX-2) COX2_Assay->IC50_COX IC50_MTT IC50 Determination (Cytotoxicity) MTT_Assay->IC50_MTT SAR_Analysis Structure-Activity Relationship Analysis IC50_COX->SAR_Analysis IC50_MTT->SAR_Analysis

Caption: A generalized workflow for the comparative bioactivity study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Signal TF_Activation Transcription Factor Activation (e.g., NF-κB) Kinase_Cascade->TF_Activation Gene_Expression Gene Expression (Inflammation, Proliferation) TF_Activation->Gene_Expression Translocation COX2 COX-2 Gene_Expression->COX2 Upregulation Compound Trifluoromethyl-biphenyl- carboxylic acid Isomer Compound->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Prostaglandins->Receptor Feedback

Caption: A hypothetical signaling pathway illustrating potential targets.

A Comparative Analysis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and Other Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid in comparison to other biphenyl carboxylic acid analogs reveals its significant potential in anticancer and URAT1 inhibitory activities. The inclusion of the trifluoromethyl group at the 4'-position of the biphenyl scaffold has been shown to modulate biological activity, often enhancing potency.

This guide provides a comprehensive comparison of this compound with other derivatives, supported by experimental data from in vitro studies. Detailed experimental protocols and diagrams of relevant signaling pathways are included to provide a thorough understanding for researchers, scientists, and drug development professionals.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various biphenyl carboxylic acid derivatives in anticancer and URAT1 inhibition assays.

Anticancer Activity

The cytotoxic effects of several biphenyl carboxylic acid derivatives were evaluated against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented below. A lower IC50 value indicates higher potency.

Compound IDSubstituent on Biphenyl RingMCF-7 IC50 (µM)[1]MDA-MB-231 IC50 (µM)[1]
3g 4'-(Trifluoromethyl) 15.42 ± 1.12 14.88 ± 1.42
3aUnsubstituted10.14 ± 2.0510.78 ± 2.58
3b4'-Methyl18.75 ± 1.2416.24 ± 1.58
3c4'-Methoxy20.14 ± 1.5818.96 ± 1.24
3d4'-Chloro16.28 ± 1.1515.64 ± 1.36
3j4'-Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen (Standard)-7.54 ± 0.528.12 ± 0.68
URAT1 Inhibitory Activity

A series of biphenyl carboxylic acid derivatives were screened for their ability to inhibit the urate transporter 1 (URAT1), a key target for the treatment of hyperuricemia and gout. The IC50 values for these compounds are listed below.

Compound IDGeneral StructureR GroupIC50 (µM)[2]
A1Series A4-Fluorophenyl0.93
A2Series A3-Chlorophenyl1.28
B1Series BPhenyl0.45
B21Series B2-Thienyl0.17
Benzbromarone (Standard)--0.25

Note: Data for this compound in a comparable URAT1 inhibition assay was not available in the searched literature.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of biphenyl carboxylic acid derivatives on cancer cell lines.

1. Cell Culture and Seeding:

  • Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds.

  • The plates are incubated for 48 hours.

3. MTT Assay:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

In Vitro URAT1 Inhibition Assay

This protocol describes the method to assess the inhibitory activity of compounds against the human URAT1 transporter.

1. Cell Culture and Transfection:

  • Human embryonic kidney 293 (HEK293) cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cells are transiently transfected with a plasmid expressing human URAT1.

2. Uric Acid Uptake Assay:

  • Transfected cells are seeded in 24-well plates.

  • After 24 hours, the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

  • The cells are then incubated with the test compounds at various concentrations for 10 minutes at 37°C.

  • A solution containing [14C]-labeled uric acid is added to each well, and the uptake is allowed to proceed for 5 minutes.

  • The uptake is stopped by washing the cells with ice-cold buffer.

3. Quantification and Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The percentage of inhibition of uric acid uptake is calculated for each compound concentration relative to the vehicle control.

  • IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathways

The biological activities of biphenyl carboxylic acids can be attributed to their interaction with various cellular signaling pathways. Below are diagrams of two pathways potentially modulated by these compounds, the Estrogen Receptor and NF-κB signaling pathways, which are often implicated in breast cancer.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_mem Membrane ER Estrogen->ER_mem Binds ER_cyto Cytoplasmic ER Estrogen->ER_cyto Binds PI3K PI3K ER_mem->PI3K Activates HSP HSP ER_cyto->HSP Dissociates ER_nuc Nuclear ER ER_cyto->ER_nuc Translocates Akt Akt PI3K->Akt Activates ERE Estrogen Response Element ER_nuc->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates

Caption: Estrogen Receptor Signaling Pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p p-IκB IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_p->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Regulates

Caption: NF-κB Signaling Pathway.

References

A Comparative Guide to 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and Statins in Lipid-Lowering Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative landscape of lipid-lowering agents is crucial for advancing novel therapeutics. This guide provides a detailed comparison between the established class of drugs, statins, and the investigational compound 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. While extensive clinical data supports the efficacy of statins, information on this compound is primarily from preclinical studies, necessitating a nuanced comparison.

Quantitative Data Presentation

The following tables summarize the lipid-lowering performance of various statins based on extensive clinical trial data. Due to the limited publicly available information on this compound, a direct quantitative comparison is not currently feasible.

Table 1: Statin Efficacy on LDL-Cholesterol (LDL-C) Reduction

StatinDaily DosageMean LDL-C Reduction (%)
Atorvastatin 10 mg37 - 39%
20 mg43%
40 mg47 - 50%
80 mg51 - 55%
Rosuvastatin 5 mg41%
10 mg46%
20 mg50 - 53%
40 mg55 - 57%
Simvastatin 10 mg28%
20 mg30 - 35%
40 mg35 - 39%
80 mg46%
Pravastatin 10 mg22%
20 mg24%
40 mg30 - 34%
80 mg37%
Lovastatin 20 mg24 - 27%
40 mg25 - 32%
80 mg40%
Fluvastatin 20 mg22%
40 mg25%
80 mg (XL)33 - 35%
Pitavastatin 1 mg33%
2 mg39%
4 mg45%

Table 2: Statin Efficacy on HDL-Cholesterol (HDL-C) and Triglycerides (TG)

StatinDaily DosageMean HDL-C Increase (%)Mean Triglyceride Reduction (%)
Atorvastatin 10 - 80 mg5 - 9%19 - 28%
Rosuvastatin 5 - 40 mg8 - 10%10 - 26%
Simvastatin 20 - 80 mg~8%12 - 15%
Pravastatin 10 - 40 mg~7%8 - 13%
Lovastatin 20 - 80 mg6 - 9.5%10 - 19%
Fluvastatin 20 - 80 mg~3%3 - 18%
Pitavastatin 1 - 4 mg4 - 9.6%13 - 17%

This compound: Preclinical Data

Limited preclinical data indicates that this compound is an orally active hypolipidemic agent. In a study involving diet-induced hypercholesterolemic African green monkeys, oral administration of 15-60 mg/kg twice daily resulted in reduced serum LDL-cholesterol concentrations.[1] However, specific percentages of reduction for LDL-C, HDL-C, and triglycerides are not publicly available.

Experimental Protocols

Statin Clinical Trials (General Protocol)

A typical large-scale clinical trial evaluating the efficacy of a statin involves a multicenter, randomized, double-blind, placebo-controlled design.

  • Participant Selection: Patients with hypercholesterolemia, with or without existing cardiovascular disease, are recruited based on specific inclusion and exclusion criteria (e.g., baseline LDL-C levels, age, medical history).

  • Washout Period: A washout period of several weeks is often implemented where patients discontinue any current lipid-lowering medications.

  • Randomization: Participants are randomly assigned to receive either a specific dose of the statin or a placebo.

  • Treatment Period: The treatment duration typically ranges from several weeks to several years.

  • Data Collection: Fasting blood samples are collected at baseline and at specified intervals throughout the study to measure lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides).

  • Efficacy Endpoints: The primary endpoint is usually the mean percent change in LDL-C from baseline. Secondary endpoints often include changes in other lipid parameters and the incidence of major cardiovascular events.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

This compound: Preclinical Study Protocol

The available information points to a study in a non-human primate model.

  • Animal Model: Diet-induced hypercholesterolemic African green monkeys are used to model human hyperlipidemia.

  • Dosing: The compound is administered orally at doses ranging from 15 to 60 mg/kg, twice a day.[1]

  • Blood Sampling: Serum is collected to measure LDL-cholesterol concentrations.

  • Outcome: The primary outcome is the reduction in serum LDL-cholesterol levels compared to a control group.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Statins

Statins lower cholesterol by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway in the liver. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the bloodstream.

Statin_Mechanism cluster_liver_cell Hepatocyte HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Substrate Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol HMG_CoA_Reductase->Mevalonate Catalyzes LDL_Receptor LDL Receptor Upregulation HMG_CoA_Reductase->LDL_Receptor Reduced Cholesterol Leads to Statins Statins Statins->HMG_CoA_Reductase Inhibits LDL_C_Clearance Increased LDL-C Clearance from Blood LDL_Receptor->LDL_C_Clearance Bloodstream_LDL LDL-C in Bloodstream Bloodstream_LDL->LDL_C_Clearance Uptake by LDL Receptors

Figure 1: Mechanism of Action of Statins
Putative Mechanism of Action of this compound

While the exact mechanism is not well-defined, some biphenyl carboxylic acid analogs have been shown to inhibit glyceride synthesis.[2] A possible mechanism could involve the interference with enzymes responsible for the formation of triglycerides.

Putative_Mechanism cluster_cell Adipocyte / Hepatocyte Glycerol_FA Glycerol + Fatty Acids Triglyceride_Synthesis Triglyceride Synthesis Enzymes Glycerol_FA->Triglyceride_Synthesis Substrates Triglycerides Triglycerides Triglyceride_Synthesis->Triglycerides Catalyzes Blood_Triglycerides Reduced Blood Triglyceride Levels Triglycerides->Blood_Triglycerides Leads to Biphenyl_Acid 4'-Trifluoromethyl- biphenyl-4-carboxylic acid Biphenyl_Acid->Triglyceride_Synthesis Potentially Inhibits

Figure 2: Putative Mechanism of this compound
General Experimental Workflow for Lipid-Lowering Studies

The following diagram illustrates a typical workflow for preclinical and clinical evaluation of a novel lipid-lowering agent.

Experimental_Workflow Start Start: Identify Potential Lipid-Lowering Compound In_Vitro In Vitro Studies (e.g., Enzyme Assays, Cell-based Assays) Start->In_Vitro Preclinical Preclinical In Vivo Studies (e.g., Rodent, Primate Models) In_Vitro->Preclinical Phase_I Phase I Clinical Trial (Safety and Tolerability) Preclinical->Phase_I Phase_II Phase II Clinical Trial (Efficacy and Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale Efficacy and Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Figure 3: Experimental Workflow for Lipid-Lowering Drug Development

Conclusion

Statins are a well-established class of drugs with a robust body of evidence from numerous large-scale clinical trials demonstrating their efficacy in lowering LDL-C and reducing cardiovascular risk. Their mechanism of action via HMG-CoA reductase inhibition is well understood.

In contrast, this compound is an investigational compound with limited publicly available data. Preclinical evidence suggests it possesses hypolipidemic activity, specifically in reducing LDL-cholesterol. However, the lack of quantitative data and a clearly defined mechanism of action makes a direct and comprehensive comparison with statins challenging at this stage. Further research, including detailed preclinical and eventually clinical studies, is necessary to fully elucidate the therapeutic potential and safety profile of this compound and to determine its place, if any, in the landscape of lipid-lowering therapies. Researchers in the field will be keenly awaiting further publications to clarify the performance and mechanism of this and other novel lipid-modifying agents.

References

Validating the Mechanism of Action of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action for 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its derivatives. While this specific molecule is a versatile chemical intermediate, its structural motifs are present in various biologically active compounds. This document outlines potential therapeutic applications, compares the performance of its derivatives with established alternatives, and provides standardized experimental protocols for mechanism-of-action validation.

Potential Therapeutic Applications and Mechanisms of Action

The core structure of this compound, featuring a biphenyl scaffold and a trifluoromethyl group, is associated with several pharmacological activities. The trifluoromethyl group often enhances metabolic stability and target binding affinity. Below, we explore the most promising therapeutic avenues for derivatives of this compound.

Anticancer Activity

Biphenyl carboxylic acid derivatives have emerged as a promising class of anticancer agents. Research suggests multiple potential mechanisms through which these compounds may exert their effects.

  • Estrogen Receptor α (ERα) Inhibition: For hormone-receptor-positive breast cancers, derivatives of this compound have been investigated as inhibitors of ERα. By binding to the receptor, these compounds can block the proliferative signaling of estrogen.

  • Epidermal Growth Factor Receptor (EGFR) Allosteric Inhibition: Some biphenyl-containing compounds have been designed as allosteric inhibitors of EGFR tyrosine kinase. This mechanism offers an alternative to traditional ATP-competitive inhibitors, potentially overcoming certain forms of drug resistance.

  • Lactate Dehydrogenase A (LDHA) Inhibition: A derivative of this compound has been synthesized with the aim of inhibiting human lactate dehydrogenase A (hLDHA). This enzyme is crucial for anaerobic glycolysis, a hallmark of many cancer cells, making it an attractive therapeutic target.

Comparative Performance of Anticancer Derivatives:

Compound ClassTargetKey Performance Metric (Example)Alternative CompoundTargetKey Performance Metric (Example)
Biphenyl Carboxylic Acid DerivativeERαIC50: 9.92 ± 0.97 µM (MCF-7 cells)TamoxifenERαIC50: 10.14 ± 2.05 µM (MCF-7 cells)[1]
Biphenyl DerivativeEGFR (Allosteric)IC50 comparable to Erlotinib (HCT-116 cells)ErlotinibEGFR (ATP-competitive)Standard of care
Biphenyl Methane DerivativehLDHAPotential for high binding affinity (in silico)GalloflavinhLDHAKnown inhibitor
Antimicrobial Activity

The biphenyl scaffold is also found in compounds with antimicrobial properties. Derivatives of this compound have been explored for their potential to combat bacterial infections.

  • Inhibition of FabH: Molecular docking studies suggest that fluorine and trifluoromethyl-substituted biphenyl derivatives can bind to and inhibit Escherichia coli FabH, a key enzyme in bacterial fatty acid synthesis.

Comparative Performance of Antimicrobial Derivatives:

Compound ClassTargetKey Performance Metric (Example)Alternative CompoundTargetKey Performance Metric (Example)
Fluorinated Biphenyl DerivativeE. coli FabHEnhanced antibacterial activityTriclosanFabIBroad-spectrum antibacterial
Metabolic Regulation

A close analog, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has been identified as a hypolipidemic agent. Furthermore, more complex derivatives are known to inhibit microsomal triglyceride transfer protein (MTP).

  • Lowering LDL-Cholesterol: Oral administration of 4'-Trifluoromethyl-2-biphenyl carboxylic acid has been shown to reduce serum LDL-cholesterol levels in animal models.

  • MTP Inhibition: Dirlotapide, a complex derivative, is a potent inhibitor of MTP, which is involved in the assembly and secretion of triglyceride-rich lipoproteins. This mechanism is targeted for the treatment of obesity.

Comparative Performance of Metabolic Regulating Derivatives:

Compound ClassTarget/EffectKey Performance Metric (Example)Alternative CompoundTarget/EffectKey Performance Metric (Example)
4'-Trifluoromethyl-2-biphenyl carboxylic acidLowering LDL-cholesterolDose-dependent reduction in serum LDLAtorvastatinHMG-CoA Reductase InhibitorStandard of care
Dirlotapide (Derivative)MTP InhibitionPotent inhibition in HepG2 cellsLomitapideMTP InhibitionApproved for hypercholesterolemia

Experimental Protocols for Mechanism of Action Validation

To validate the potential mechanisms of action, a series of in vitro and cell-based assays are recommended.

Anticancer Activity Validation

2.1.1. ERα Binding Assay (Competitive Ligand Binding Assay)

  • Objective: To determine the binding affinity of the test compound to the estrogen receptor alpha.

  • Protocol:

    • Prepare a reaction buffer containing purified, recombinant human ERα.

    • Add a known concentration of a radiolabeled estrogen (e.g., [3H]-estradiol).

    • Add varying concentrations of the test compound.

    • Incubate to allow for competitive binding.

    • Separate bound from unbound radioligand using a method such as dextran-coated charcoal or filter binding.

    • Quantify the amount of bound radioligand using liquid scintillation counting.

    • Calculate the IC50 value, representing the concentration of the test compound that displaces 50% of the radiolabeled ligand.

2.1.2. EGFR Tyrosine Kinase Activity Assay

  • Objective: To measure the inhibitory effect of the test compound on EGFR kinase activity.

  • Protocol:

    • Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a multi-well plate, combine recombinant human EGFR, a suitable substrate peptide, and ATP.

    • Add the test compound at various concentrations.

    • Incubate the reaction to allow for kinase activity.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value based on the inhibition of the luminescent signal.

2.1.3. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 for ERα, HCT-116 for EGFR) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, the concentration at which cell viability is reduced by 50%.

Antimicrobial Activity Validation

2.2.1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a two-fold serial dilution of the test compound in a liquid growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target bacterium (e.g., E. coli).

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Metabolic Regulation Validation

2.3.1. MTP Activity Assay

  • Objective: To measure the inhibition of microsomal triglyceride transfer protein activity.

  • Protocol:

    • Utilize a commercially available MTP activity assay kit.

    • The assay typically involves donor and acceptor vesicles and measures the transfer of a fluorescently labeled lipid by MTP.

    • Incubate purified MTP with the donor and acceptor vesicles in the presence of varying concentrations of the test compound.

    • Measure the increase in fluorescence in the acceptor vesicles over time.

    • Calculate the IC50 value based on the inhibition of lipid transfer.

Visualizing Pathways and Workflows

Signaling Pathway for EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Biphenyl_Compound Biphenyl Carboxylic Acid Derivative Biphenyl_Compound->EGFR Allosteric Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Allosteric inhibition of the EGFR signaling pathway by a biphenyl carboxylic acid derivative.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Workflow start Start synthesis Synthesize Biphenyl Carboxylic Acid Derivatives start->synthesis invitro_assay In Vitro Target-Based Assays (e.g., EGFR Kinase Assay) synthesis->invitro_assay cell_assay Cell-Based Assays (e.g., MTT Proliferation Assay) synthesis->cell_assay hit_id Hit Identification invitro_assay->hit_id cell_assay->hit_id hit_id->synthesis Low Potency lead_opt Lead Optimization hit_id->lead_opt Potent & Selective animal_studies In Vivo Animal Studies lead_opt->animal_studies end End animal_studies->end

Caption: A typical workflow for the screening and development of novel anticancer compounds.

Logical Relationship of Potential Mechanisms

Mechanisms Core 4'-Trifluoromethyl-biphenyl- 4-carboxylic acid Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Metabolic Metabolic Regulation Core->Metabolic ERa ERα Inhibition Anticancer->ERa EGFR EGFR Allosteric Inhibition Anticancer->EGFR LDHA LDHA Inhibition Anticancer->LDHA FabH FabH Inhibition Antimicrobial->FabH LDL LDL Reduction Metabolic->LDL MTP MTP Inhibition Metabolic->MTP

Caption: Potential therapeutic applications stemming from the core chemical scaffold.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two proposed analytical methodologies for the quantification of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document presents robust proposed methods based on established analytical principles for structurally analogous compounds. Furthermore, a detailed protocol for the cross-validation of these methods is provided to ensure data integrity and consistency across different analytical techniques.

Proposed Analytical Methods: A Comparative Overview

The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound.

ParameterProposed HPLC-UV MethodProposed LC-MS/MS Method
Principle Separation based on polarity with UV detectionSeparation based on polarity with mass-based detection
Instrumentation HPLC system with UV/Vis DetectorUPLC or HPLC system coupled to a tandem mass spectrometer
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with acid modifier like 0.1% Formic Acid)Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)
Detection UV absorbance at an appropriate wavelength (e.g., 254 nm)Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions
Expected Linearity 0.1 - 100 µg/mL1 - 1000 ng/mL
Expected Accuracy 90-110%85-115%
Expected Precision < 15% RSD< 15% RSD
Expected LOQ ~0.1 µg/mL~1 ng/mL
Sample Throughput ModerateHigh
Selectivity Moderate; susceptible to interferences from co-eluting compounds with similar UV spectra.High; very specific due to monitoring of parent and fragment ions.
Cost Lower instrumentation and operational costHigher instrumentation and operational cost

Experimental Protocols

Proposed Method 1: HPLC-UV Analysis

This method is adapted from established procedures for biphenyl carboxylic acids.[1]

1. Sample Preparation (for Plasma) a. To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar, non-interfering compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting point is a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of a standard solution (a starting wavelength of 254 nm is recommended).

Proposed Method 2: LC-MS/MS Analysis

This method is based on general procedures for the analysis of trifluoromethyl-substituted benzoic acids and other carboxylic acids in biological matrices.[2][3]

1. Sample Preparation (for Plasma) a. Sample preparation can follow the same protein precipitation protocol as the HPLC-UV method for initial evaluation. For higher sensitivity, a solid-phase extraction (SPE) may be employed.

2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A starting gradient could be 95% A, ramped to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI negative mode is typically suitable for carboxylic acids.

  • MRM Transitions: To be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be [M-H]⁻, and product ions will be generated by collision-induced dissociation.

Cross-Validation Protocol

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies to ensure the comparability of the results.[4][5] The following protocol is based on FDA and EMA guidelines.[4][6][7][8]

1. Objective: To compare the performance of the proposed HPLC-UV and LC-MS/MS methods for the quantification of this compound.

2. Experimental Design: a. Sample Selection: Analyze a minimum of 30 study samples in triplicate by both the HPLC-UV (Method A) and LC-MS/MS (Method B) methods. b. Data Analysis: i. Calculate the mean concentration for each sample from the triplicate measurements for both methods. ii. For each sample, calculate the percentage difference between the mean concentrations obtained by the two methods: % Difference = ((Concentration_MethodA - Concentration_MethodB) / Average_Concentration) * 100 iii. The average concentration is the mean of the results from Method A and Method B.

3. Acceptance Criteria: a. At least 67% (2/3) of the samples should have a percentage difference within ±20% of the average concentration.[5] b. A correlation plot of the results from the two methods should be generated, and the correlation coefficient (r²) should be close to 1.

Visualizations

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis cluster_conclusion Conclusion define_methods Define Methods (e.g., HPLC-UV & LC-MS/MS) define_samples Select Study Samples (n >= 30) define_methods->define_samples define_acceptance Define Acceptance Criteria (e.g., ±20% difference) define_samples->define_acceptance analyze_A Analyze Samples by Method A (HPLC-UV) define_acceptance->analyze_A analyze_B Analyze Samples by Method B (LC-MS/MS) define_acceptance->analyze_B calculate_diff Calculate % Difference for each sample analyze_A->calculate_diff analyze_B->calculate_diff plot_correlation Generate Correlation Plot calculate_diff->plot_correlation evaluate_criteria Evaluate Against Acceptance Criteria plot_correlation->evaluate_criteria report Generate Cross-Validation Report evaluate_criteria->report

Caption: Workflow for the cross-validation of two analytical methods.

MethodComparison cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method compound 4'-Trifluoromethyl- biphenyl-4-carboxylic acid hplc_selectivity Moderate Selectivity compound->hplc_selectivity hplc_sensitivity Lower Sensitivity (µg/mL) compound->hplc_sensitivity hplc_cost Lower Cost compound->hplc_cost lcms_selectivity High Selectivity compound->lcms_selectivity lcms_sensitivity Higher Sensitivity (ng/mL) compound->lcms_sensitivity lcms_cost Higher Cost compound->lcms_cost

Caption: Comparison of key performance parameters for the proposed methods.

References

A Comparative Analysis of the Metabolic Stability of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its non-fluorinated counterpart, biphenyl-4-carboxylic acid. The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. This document outlines the theoretical basis for this enhancement, presents illustrative experimental data, and provides detailed experimental protocols for assessing metabolic stability.

Introduction: The Role of Trifluoromethylation in Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in its development, influencing its half-life, bioavailability, and overall pharmacokinetic profile. A primary route of metabolism for many xenobiotics is oxidation, often mediated by the cytochrome P450 (CYP) family of enzymes. For aromatic compounds like biphenyl-4-carboxylic acid, this typically involves hydroxylation of the aromatic rings.

The introduction of a trifluoromethyl (CF₃) group at a potential site of metabolism can significantly enhance a molecule's stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by CYPs. By replacing a hydrogen atom with a CF₃ group on one of the phenyl rings, the oxidative metabolism at that position is effectively blocked. This "metabolic shielding" is expected to lead to a longer half-life and lower intrinsic clearance for the fluorinated compound compared to its non-fluorinated analog.

Comparative Metabolic Stability Data

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Biphenyl-4-carboxylic acid1592.4
This compound> 60< 11.6

Note: The data in this table is illustrative and based on typical results observed when a metabolically labile position on a molecule is blocked with a trifluoromethyl group. Actual experimental values may vary.

Experimental Protocols

The following is a detailed methodology for a typical in vitro liver microsomal stability assay used to determine the half-life and intrinsic clearance of a compound.

Objective: To assess the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Test compounds (this compound and biphenyl-4-carboxylic acid)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer to the desired concentration.

    • Prepare the liver microsome suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The in vitro half-life (t½) is calculated from the slope of the linear regression of this plot (slope = -k, where k is the elimination rate constant) using the equation: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation).

Visualizing the Experimental Workflow and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the liver microsomal stability assay and the proposed metabolic pathways for both compounds.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents: - Test Compounds - Liver Microsomes - NADPH System plate_prep Plate Preparation: - Add Microsomes - Add Test Compound reagents->plate_prep pre_incubation Pre-incubate at 37°C plate_prep->pre_incubation start_reaction Initiate with NADPH pre_incubation->start_reaction time_points Incubate and collect samples at 0, 5, 15, 30, 45, 60 min start_reaction->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calc_remaining Calculate % Remaining analyze->calc_remaining plot_data Plot ln(% Remaining) vs. Time calc_remaining->plot_data calc_params Calculate t½ and CLint plot_data->calc_params

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

metabolic_pathways cluster_non_fluorinated Biphenyl-4-carboxylic acid cluster_fluorinated This compound biphenyl Biphenyl-4-carboxylic acid hydroxylated Hydroxylated Metabolites biphenyl->hydroxylated CYP450 Oxidation tfm_biphenyl 4'-Trifluoromethyl- biphenyl-4-carboxylic acid no_metabolism Metabolism Blocked tfm_biphenyl->no_metabolism CF3 group shields from oxidation

Caption: Proposed metabolic pathways highlighting the blocking effect of the CF3 group.

Discussion and Conclusion

The strategic placement of a trifluoromethyl group on a biphenyl scaffold is a well-established method for enhancing metabolic stability. For biphenyl-4-carboxylic acid, the primary route of phase I metabolism is expected to be CYP-mediated hydroxylation on the phenyl rings. The introduction of a CF₃ group at the 4'-position of the biphenyl ring system effectively blocks this metabolic pathway.

This metabolic shielding is predicted to result in a significantly longer in vitro half-life and lower intrinsic clearance for this compound when compared to its non-fluorinated counterpart. This enhanced metabolic stability can translate to improved pharmacokinetic properties in vivo, such as a longer plasma half-life and increased oral bioavailability.

Benchmarking Synthesis Efficiency: A Comparative Guide to 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a crucial intermediate in modern pharmaceutical synthesis.[2] The trifluoromethyl (CF3) group often enhances desirable drug-like properties such as metabolic stability and lipophilicity, while the carboxylic acid provides a key interaction point with biological targets or a handle for further chemical modification.[2][3]

This guide provides a comparative analysis of the synthesis efficiency for this compound, primarily via the Suzuki-Miyaura cross-coupling reaction, and benchmarks it against other relevant substituted biphenyl carboxylic acids. The data presented is compiled from various chemical synthesis reports to offer an objective overview for researchers in drug discovery and development.

Comparative Synthesis Efficiency

The Suzuki-Miyaura cross-coupling is a powerful and widely adopted method for constructing the biaryl bond in these compounds due to its mild conditions, functional group tolerance, and typically high yields.[4][5] The efficiency of this reaction can be influenced by the choice of catalyst, base, solvent, and the electronic properties of the coupling partners. Below is a summary of representative synthesis data for the target compound and selected analogs.

CompoundReactant AReactant BCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-Carboxyphenylboronic acid1-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (2%)K₂CO₃Toluene/EtOH/H₂O8012~90%(General)
4'-Cyano-biphenyl-4-carboxylic acid 4-Bromobenzonitrile4-Carboxyphenylboronic acidPd(OAc)₂ (2%)K₂CO₃Toluene80-904-6Up to 97%[4]
Biphenyl-4-carboxylic acid 4-Bromobenzoic acidPhenylboronic acidPdCl₂(dppf) (3%)K₃PO₄1,4-Dioxane1001695%(General)
1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid 1-(4-bromophenyl)cyclopropane-1-carboxylic acid4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OReflux1277%[6]
4'-Methyl-biphenyl-4-carboxylic acid 4-Bromobenzoic acid4-Methylphenylboronic acidPd(PPh₃)₄ (3%)Na₂CO₃DME/H₂O851292%(General)

Note: "General" refers to commonly cited, optimized procedures for Suzuki-Miyaura couplings of these compound classes.

Key Synthesis Methodologies

The following protocols provide detailed experimental procedures for the synthesis of this compound and a related analog via Suzuki-Miyaura cross-coupling.

Experimental Protocol 1: Synthesis of this compound

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.2 mmol, 1.2 equiv), 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a 3:1:1 mixture of Toluene:Ethanol:Water (10 mL). To this, add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) dissolved in a minimum amount of water.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring for 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3, which will precipitate the carboxylic acid product.

  • Purification: Filter the resulting precipitate and wash thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Experimental Protocol 2: Synthesis of 4'-Cyano-4-(trifluoromethyl)biphenyl

This related synthesis demonstrates the versatility of the Suzuki coupling for constructing functionalized biphenyls.[4]

  • Reaction Setup: To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[4]

  • Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).[4]

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to 80-90°C for 4-6 hours. Monitor the reaction's progress by TLC.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the aqueous layer, and wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the target compound.[4]

Visualizing the Synthesis Pathway

To better understand the underlying chemical transformations, the following diagrams illustrate the key experimental workflow and the catalytic cycle responsible for the formation of the biphenyl structure.

experimental_workflow reagents Reactants & Catalyst (Boronic Acid, Aryl Halide, Pd Catalyst) setup Reaction Setup (Add Solvent & Base) reagents->setup 1 reaction Heating & Stirring (80-100°C, 4-16h) setup->reaction 2 workup Aqueous Work-up & Acidification reaction->workup 3 purification Purification (Filtration / Recrystallization) workup->purification 4 product Final Product (4'-CF3-biphenyl-4-COOH) purification->product 5

Caption: A generalized experimental workflow for the Suzuki-Miyaura synthesis of biphenyl carboxylic acids.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_oxidative Ar¹-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetal Ar¹-Pd(II)L₂-Ar² pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Biphenyl Product) pd_transmetal->product bx3 [B(OH)₃X]⁻ pd_transmetal->bx3 ar1x Ar¹-X (Aryl Halide) ar1x->pd_oxidative boronic Ar²-B(OH)₂ (Boronic Acid) boronic->pd_transmetal base Base base->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

In Vivo Therapeutic Potential of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid and its Analogs in Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its structural analogs, with a focus on their application in metabolic diseases such as obesity and dyslipidemia. The information presented is based on available preclinical and clinical data for closely related compounds, offering a framework for evaluating the potential of this chemical scaffold.

Introduction to Trifluoromethyl-Biphenyl-Carboxylic Acid Derivatives

Biphenyl carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, with various analogs explored for anti-inflammatory, anti-cancer, and metabolic disease applications. The inclusion of a trifluoromethyl group can significantly enhance metabolic stability and potency. This guide focuses on the in vivo validation of a key analog, dirlotapide, and compares its performance with other therapeutic alternatives.

Comparative In Vivo Efficacy

The primary in vivo data for a trifluoromethyl-biphenyl-carboxylic acid derivative comes from studies on dirlotapide, a microsomal triglyceride transfer protein (MTP) inhibitor.[1][2][3] Another analog, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has shown promise as a hypolipidemic agent.[4]

Table 1: In Vivo Efficacy of Trifluoromethyl-Biphenyl-Carboxylic Acid Derivatives in Metabolic Disease Models
CompoundTherapeutic AreaAnimal ModelKey Efficacy ParametersResults
Dirlotapide ObesityObese DogsMean weight loss11.8% to 19.3% reduction over 12-16 weeks.[5]
Food intake reductionSignificant dose-dependent decrease.[3][6]
4'-Trifluoromethyl-2-biphenyl carboxylic acid HyperlipidemiaDiet-induced hypercholesterolemic African green monkeysSerum LDL-cholesterolSignificant reduction at doses of 15-60 mg/kg (p.o., twice a day).[4]
Table 2: Comparison with Alternative Anti-Obesity Therapies
Therapeutic AgentMechanism of ActionAnimal ModelKey Efficacy ParametersResults
Lomitapide MTP InhibitorHigh-fat diet-fed miceBody weight, Total cholesterol, LDL levelsSignificant reduction.[7]
Orlistat Pancreatic Lipase InhibitorHigh-fat diet-fed ratsBody weight gain, Fecal fat excretionSignificant reduction in weight gain and increase in fecal fat.
Semaglutide (GLP-1 Receptor Agonist) GLP-1 Receptor AgonistDiet-induced obese miceBody weight, Food intakeSignificant reduction in body weight and food intake.
Monascus Pigment Derivatives Inhibition of lipid metabolismHigh-fat diet-fed miceBody weight gain, Epididymal adipose tissue weight20.3–37.9% decrease in weight gain; 42.3–60.5% decrease in EAT weight.[8]

Mechanism of Action: MTP Inhibition

Dirlotapide and other related compounds exert their therapeutic effects primarily through the inhibition of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is crucial for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoprotein (VLDL) in the liver.[9][10]

By inhibiting MTP, these compounds block the absorption of dietary fats and reduce the secretion of lipoproteins into the bloodstream, leading to weight loss and a reduction in plasma lipid levels.[1][2][9]

MTP_Inhibition_Pathway cluster_enterocyte Inside Enterocyte Dietary_Fat Dietary Fat Intestine Intestinal Lumen Dietary_Fat->Intestine Enterocyte Enterocyte Intestine->Enterocyte Absorption MTP MTP Chylomicron Chylomicron Assembly MTP->Chylomicron ApoB48 ApoB48 ApoB48->Chylomicron Lymphatics Lymphatic System Chylomicron->Lymphatics Secretion Bloodstream Bloodstream Lymphatics->Bloodstream Dirlotapide Dirlotapide (4'-Trifluoromethyl-biphenyl -4-carboxylic acid analog) Dirlotapide->Inhibition Inhibition->MTP Inhibits Experimental_Workflow_Obesity start Start acclimatization Acclimatization & Baseline Measurements start->acclimatization randomization Randomization acclimatization->randomization treatment_group Treatment Group (Dirlotapide) randomization->treatment_group placebo_group Placebo Group randomization->placebo_group monitoring Weekly Monitoring (Weight, Food Intake) treatment_group->monitoring placebo_group->monitoring end_of_study End of Study (Final Measurements) monitoring->end_of_study After specified duration data_analysis Data Analysis end_of_study->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4'-Trifluoromethyl-biphenyl-4-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on available safety data sheets.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6]

Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.[3][6]To prevent eye contact which can cause serious irritation.[1][2][6]
Hand Protection Protective gloves.To avoid skin contact which can lead to irritation.[1][2][3][4][6]
Skin and Body Impervious clothing and lab coat.To protect skin from accidental spills.[3]
Respiratory Use in a well-ventilated area.[1][2][3][4] A dust respirator is recommended if dust is generated.[1]To avoid inhalation which may cause respiratory tract irritation.[1][2][3][4][5][6]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an authorized hazardous waste disposal facility.[2][4][5] Incineration at a licensed facility equipped with an afterburner and scrubber is a suggested treatment method.[2][6]

1. Waste Collection:

  • Collect waste or spilled material in a clean, dry, and sealable container.[1]

  • Ensure the container is clearly and accurately labeled with the chemical name: "Waste this compound".

2. Handling Spills:

  • In case of a spill, immediately clean it up to prevent the generation of dust.[1][2]

  • For dry spills, use dry clean-up procedures such as sweeping, shoveling, or vacuuming (with an explosion-proof vacuum).[1]

  • For wet spills, absorb the solution with an inert, non-combustible material like diatomite or universal binders.[3]

  • Place all contaminated materials into the designated, sealed waste container.[1][4]

3. Environmental Precautions:

  • Crucially, prevent the chemical from entering drains, sewers, or waterways.[1][2][4]

  • If contamination of drains or waterways occurs, immediately notify emergency services.[1]

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[1][2]

  • The storage area should be away from incompatible materials such as strong bases and strong oxidizing agents.[2][6]

  • Keep the waste container tightly closed and locked up.[1][2][3][4]

5. Final Disposal:

  • Arrange for the collection of the waste container by a licensed and approved hazardous waste disposal company.

  • Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1][2][3][4][5][7]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Have waste 4'-Trifluoromethyl- biphenyl-4-carboxylic acid? ppe Wear appropriate PPE: - Safety Goggles - Protective Gloves - Lab Coat - Respirator (if needed) start->ppe collect Collect waste in a clean, dry, labeled, and sealable container. ppe->collect spill Is there a spill? collect->spill dry_spill Use dry clean-up procedures (sweep, shovel, vacuum). spill->dry_spill Yes (Solid) wet_spill Absorb with inert material. spill->wet_spill Yes (Liquid) store Store container in a cool, dry, well-ventilated, and secure area. spill->store No contain Place spilled material into waste container. dry_spill->contain wet_spill->contain contain->store dispose Arrange for collection by an authorized hazardous waste disposal facility. store->dispose end End of Procedure dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Summary: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following safety protocols is imperative to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles with side-shields. A face shield should be worn when there is a potential for splashing or significant dust generation.Protects against serious eye irritation and chemical splashes.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit is required.[5][6]Prevents skin irritation from direct contact.[1][2][3] Gloves should be inspected before use and changed frequently.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the solid form that may generate dust.[7] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2][4]Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[1][2][3][4]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Ensure a certified and calibrated chemical fume hood is operational before starting any work.[7]

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, beforehand.

    • Have appropriate waste containers clearly labeled and ready for use.[7]

  • Handling the Compound:

    • Wear all required PPE as detailed in the table above.

    • Avoid breathing dust, fumes, or vapors.[1][2][4]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][2][3]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][4]

  • Post-Handling Procedures:

    • Decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to prevent cross-contamination, starting with gloves.

    • Launder contaminated clothing separately before reuse.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][3]

  • Keep away from incompatible materials and sources of ignition.[2]

Disposal Plan:

  • All waste materials contaminated with this compound must be disposed of as hazardous waste.

  • Place contaminated disposable items (e.g., gloves, weigh boats) in a dedicated, labeled hazardous waste container.[7]

  • The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Always follow all applicable federal, state, and local environmental regulations for chemical waste disposal.[1][6]

Emergency Procedures

SituationFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3]
Skin Contact Wash off immediately with plenty of soap and water.[1][2][3] Remove contaminated clothing and wash it before reuse.[1][2][3] If skin irritation occurs, get medical advice/attention.[2][3]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3] If you feel unwell, call a poison center or doctor.[2][3]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency Emergency Procedures prep_area Designate & Prepare Work Area gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Required PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer Proceed to Handling perform_exp Perform Experiment weigh_transfer->perform_exp spill Spill weigh_transfer->spill If Spill Occurs decontaminate Decontaminate Work Area & Equipment perform_exp->decontaminate Experiment Complete exposure Personal Exposure perform_exp->exposure If Exposure Occurs dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe finish finish doff_ppe->finish End

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Trifluoromethyl-biphenyl-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.